6-Nitrochrysene-D11
Description
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Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11-undecadeuterio-12-nitrochrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-19(21)18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWLTQJFZUYROA-LFFOKYCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C(C(=C(C(=C34)[2H])[2H])[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Nitrochrysene-D11: A Technical Guide to its Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological interactions of 6-Nitrochrysene-D11. This deuterated analog of the potent environmental carcinogen 6-nitrochrysene is a critical tool in metabolism, toxicology, and drug development research. Its isotopic labeling allows for precise quantification and tracing in complex biological matrices.
Chemical Properties and Structure
This compound is a stable isotope-labeled polycyclic aromatic hydrocarbon (PAH). The deuterium labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for quantitative analysis of its non-deuterated counterpart.
Structure
The chemical structure of this compound consists of a chrysene backbone with a nitro group substituted at the 6-position and eleven deuterium atoms replacing hydrogen atoms on the aromatic rings.
IUPAC Name: 1,2,3,4,5,7,8,9,10,11,12-undecadeuterio-6-nitrochrysene
Physicochemical Data
A summary of the key chemical and physical properties of this compound is presented in the table below. These values are compiled from various sources and computational models.
| Property | Value | Source |
| CAS Number | 203805-92-9 | [1][2] |
| Molecular Formula | C₁₈D₁₁NO₂ | [3] |
| Molecular Weight | 284.36 g/mol | [2] |
| Exact Mass | 284.148022799 Da | [3] |
| Isotopic Enrichment | ≥98 atom % D | |
| Appearance | Not specified (typically a solid) | - |
| XLogP3 | 5.5 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Topological Polar Surface Area | 45.8 Ų | |
| Unlabelled CAS Number | 7496-02-8 |
Experimental Protocols
Analysis of 6-Nitrochrysene-DNA Adducts
The genotoxicity of 6-nitrochrysene is attributed to the formation of covalent adducts with DNA. The analysis of these adducts is crucial for understanding its carcinogenic mechanism. This compound can be used as an internal standard in these assays.
Experimental Workflow for DNA Adduct Analysis
Caption: Workflow for the analysis of 6-nitrochrysene-DNA adducts.
Methodology for LC-MS/MS Analysis of DNA Adducts:
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DNA Isolation: Extract DNA from tissues or cells using standard phenol-chloroform methods or commercial kits.
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Enzymatic Hydrolysis: Digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
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Sample Purification: Utilize solid-phase extraction (SPE) to purify the nucleoside mixture.
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LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) for separation of the adducts.
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MS/MS Detection: Detect and quantify the adducts using a tandem mass spectrometer with an electrospray ionization (ESI) source. The deuterated standard is used for accurate quantification.
Biological Interactions and Signaling Pathways
6-Nitrochrysene undergoes metabolic activation to exert its carcinogenic effects. This process involves a series of enzymatic reactions that convert the parent compound into reactive electrophiles capable of binding to cellular macromolecules like DNA.
Metabolic Activation Pathway
The metabolic activation of 6-nitrochrysene proceeds through two primary pathways: nitroreduction and a combination of ring oxidation and nitroreduction. These pathways lead to the formation of several DNA adducts.
Caption: Metabolic activation pathways of 6-nitrochrysene.
Interaction with Aryl Hydrocarbon Receptor (AhR) Signaling
6-Nitrochrysene is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic metabolism and other cellular processes. Activation of the AhR signaling pathway by 6-nitrochrysene can lead to the induction of cytochrome P450 enzymes, which are involved in its own metabolic activation.
Caption: 6-Nitrochrysene activation of the AhR signaling pathway.
Influence on the p53 Signaling Pathway
Studies have shown that 6-nitrochrysene can influence the p53 signaling pathway, a critical regulator of the cellular response to DNA damage. Interestingly, unlike many other DNA damaging agents, 6-nitrochrysene does not appear to significantly increase the total levels of p53 protein. However, it can induce the expression of the downstream target p21Cip1 in a p53-independent manner in some cell types, leading to cell cycle arrest.
Caption: Influence of 6-nitrochrysene on the p53 signaling pathway.
Conclusion
This compound is an indispensable tool for researchers investigating the mechanisms of carcinogenesis, metabolism, and toxicology of nitro-PAHs. Its well-defined chemical properties and the availability of high-purity standards facilitate its use in sensitive analytical methods. Understanding its interactions with key cellular pathways, such as metabolic activation, AhR signaling, and the p53 response, is crucial for elucidating the molecular basis of its toxicity and for the development of potential preventative and therapeutic strategies. This guide provides a foundational understanding for professionals in the fields of cancer research, environmental health, and drug development.
References
Synthesis and Isotopic Labeling of 6-Nitrochrysene-D11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-nitrochrysene and its deuterated isotopologue, 6-nitrochrysene-D11. 6-Nitrochrysene is a potent mutagen and carcinogen, making its labeled counterpart an invaluable tool in metabolism, toxicological, and environmental fate studies. This document outlines detailed experimental protocols, presents key data in a structured format, and includes workflow diagrams to elucidate the synthetic pathways.
Introduction
6-Nitrochrysene is a nitrated polycyclic aromatic hydrocarbon (PAH) of significant interest due to its carcinogenic properties.[1][2] Isotopic labeling, particularly with deuterium, is a critical technique in drug development and toxicology to trace the metabolic fate of compounds. The synthesis of this compound allows for precise quantification and identification of its metabolites in complex biological matrices, aiding in a deeper understanding of its mechanism of action.
Synthesis of 6-Nitrochrysene
The synthesis of 6-nitrochrysene is typically achieved through the direct nitration of chrysene. Two established methods are presented below.
Experimental Protocol: Nitration with Nitric Acid in Acetic Acid
A historical and effective method for the synthesis of 6-nitrochrysene involves the use of nitric acid in an acetic acid solvent.[2][3]
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve chrysene in glacial acetic acid.
-
While stirring, slowly add a stoichiometric amount of concentrated nitric acid to the solution.
-
Heat the reaction mixture to 100°C and maintain this temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
Filter the crude product and wash with water to remove any remaining acid.
-
Recrystallize the solid from a suitable solvent, such as ethanol or a benzene/ethanol mixture, to yield pure 6-nitrochrysene as yellow needles.[3]
Experimental Protocol: Nitration with Mixed Acid
A variation of the nitration procedure utilizes a mixture of nitric acid and sulfuric acid, which can offer a more controlled reaction.
Procedure:
-
Dissolve chrysene in glacial acetic acid in a flask suitable for temperature control.
-
Cool the solution in an ice bath to 0-5°C.
-
Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid while cooling.
-
Add the cold nitrating mixture dropwise to the chrysene solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude 6-nitrochrysene by column chromatography or recrystallization.
Synthesis of this compound
The synthesis of this compound is a two-step process: first, the isotopic labeling of the chrysene backbone with deuterium, followed by the nitration of the deuterated chrysene.
Step 1: Synthesis of Chrysene-d12
The preparation of fully deuterated chrysene (chrysene-d12) can be achieved through a heterogeneous catalytic exchange reaction using a deuterium source.
Experimental Protocol: H-D Exchange Catalyzed by Palladium on Carbon
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Place chrysene and a catalytic amount of 10% palladium on charcoal (Pd/C) in a high-pressure reaction vessel.
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Add a suitable solvent, such as deuterated water (D₂O) or a deuterated organic solvent like acetic acid-d4.
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Seal the vessel and purge with deuterium gas (D₂).
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Heat the reaction mixture to an elevated temperature (e.g., 200-250°C) under high pressure of D₂ gas.
-
Maintain the reaction under these conditions for an extended period (24-48 hours) to ensure complete H-D exchange.
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After cooling, carefully vent the D₂ gas and filter the catalyst from the reaction mixture.
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Remove the solvent under reduced pressure.
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Purify the resulting chrysene-d12 by recrystallization or sublimation to achieve high isotopic and chemical purity.
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Confirm the level of deuteration using mass spectrometry and ¹H-NMR (by observing the disappearance of proton signals).
Step 2: Nitration of Chrysene-d12 to this compound
The nitration of the deuterated chrysene-d12 is performed using the same methods as for the unlabeled compound. The nitration will occur at the 6-position, leaving 11 deuterium atoms on the aromatic rings.
Experimental Protocol:
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Follow the procedure outlined in either section 2.1 or 2.2, substituting chrysene-d12 for chrysene.
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Perform the nitration reaction under the specified conditions.
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Isolate and purify the this compound product as described previously.
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Characterize the final product to confirm its identity, purity, and isotopic enrichment.
Data Presentation
The following tables summarize the key chemical and physical properties of 6-nitrochrysene and its deuterated analog.
| Property | 6-Nitrochrysene | This compound | Reference |
| Chemical Formula | C₁₈H₁₁NO₂ | C₁₈D₁₁NO₂ | |
| Molecular Weight | 273.29 g/mol | 284.36 g/mol | |
| CAS Number | 7496-02-8 | 203805-92-9 | |
| Appearance | Yellow needles | - | |
| Melting Point | 209 °C | - |
| Analytical Data | 6-Nitrochrysene | This compound |
| Mass Spectrum (m/z) | Expected molecular ion peak at 273.08 | Expected molecular ion peak at 284.15 |
| ¹H-NMR | Complex aromatic signals | Absence or significant reduction of aromatic proton signals |
| Isotopic Purity | N/A | >98 atom % D |
Visualization of Synthetic Workflows
The following diagrams illustrate the synthetic pathways for 6-nitrochrysene and this compound.
References
Physical and chemical characteristics of deuterated 6-Nitrochrysene
An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated 6-Nitrochrysene
Introduction
6-Nitrochrysene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) that is recognized as a potent environmental carcinogen.[1][2] It is found in particulate emissions from combustion sources, most notably diesel exhaust.[1] Due to its significant biological activity, including its ability to form DNA adducts and induce tumors in animal models, 6-Nitrochrysene is a subject of extensive research in toxicology and drug development.[3][4]
Deuterated analogs of compounds like 6-Nitrochrysene are invaluable tools in analytical and metabolic research. The substitution of hydrogen with deuterium atoms provides a stable isotopic label that allows for precise quantification in mass spectrometry-based assays, often serving as an internal standard. Furthermore, deuterated compounds are used to investigate pharmacokinetic properties and metabolic pathways without altering the fundamental chemical reactivity of the molecule. This guide provides a comprehensive overview of the known characteristics of 6-Nitrochrysene and the projected properties of its deuterated forms.
Physical and Chemical Properties
The physical and chemical properties of standard 6-Nitrochrysene are well-documented. While specific experimental data for most physical properties of deuterated 6-Nitrochrysene are not widely published, key parameters can be calculated or inferred based on the non-deuterated compound. Deuteration typically results in a slight increase in molecular weight but does not significantly alter properties like melting point, boiling point, or solubility.
Properties of 6-Nitrochrysene
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₁NO₂ | |
| Molecular Weight | 273.28 g/mol | |
| CAS Number | 7496-02-8 | |
| Appearance | Chrome-red to light-yellow/orange-yellow needles or crystals | |
| Melting Point | 209 °C | |
| Boiling Point | Decomposes at ~220 °C | |
| Solubility | Practically insoluble in water; slightly soluble in cold ethanol, diethyl ether, carbon disulfide; soluble in hot nitrobenzene. |
Predicted Properties of Deuterated 6-Nitrochrysene (e.g., 6-Nitrochrysene-d₅)
The properties of deuterated 6-Nitrochrysene will be largely similar to the parent compound, with the primary difference being the molecular weight. The exact mass will depend on the number and position of deuterium atoms.
| Property | Predicted Value | Notes |
| Chemical Formula | Example: C₁₈H₆D₅NO₂ | Assuming 5 deuterium substitutions. |
| Molecular Weight | ~278.31 g/mol | Calculated for a -d₅ isotopologue. The mass increases by ~1.006 Da for each deuterium atom. |
| Melting/Boiling Point | Expected to be very similar to the non-deuterated form. | Isotopic substitution has a minimal effect on these bulk properties. |
| Solubility | Expected to be very similar to the non-deuterated form. | Deuterated compounds are often slightly less polar, which may marginally affect solubility and chromatographic retention time. |
| Spectroscopic Data | Significant shifts in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectra. | See Section 2.0 for details. |
Spectroscopic Analysis
The primary utility of deuterated 6-Nitrochrysene lies in its distinct spectroscopic signature compared to its non-deuterated counterpart.
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Mass Spectrometry (MS): The most apparent change is the mass-to-charge (m/z) ratio, which will increase according to the number of deuterium atoms incorporated. This mass shift allows for the clear differentiation and quantification of the deuterated standard from the non-deuterated analyte in a biological matrix. Mass spectral data for the parent compound have been reported.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, signals corresponding to the positions of deuterium substitution will disappear or be significantly attenuated. In ²H (Deuterium) NMR, only the signals from the incorporated deuterium atoms will be observed, providing a clean spectrum for confirming the positions of deuteration.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of deuterated 6-Nitrochrysene are crucial for its application in research.
Synthesis of Deuterated 6-Nitrochrysene
Objective: To introduce deuterium atoms into the 6-Nitrochrysene structure.
Proposed Methodology (Catalytic H/D Exchange):
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Starting Material: High-purity 6-Nitrochrysene.
-
Deuterium Source: Deuterated solvent such as heavy water (D₂O) or deuterated alcohol (e.g., CH₃OD).
-
Catalyst: A transition metal catalyst, such as Palladium on carbon (Pd/C), is often used to facilitate the exchange of aromatic protons with deuterium from the solvent.
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Reaction Setup: a. Dissolve or suspend 6-Nitrochrysene in a suitable deuterated solvent in a reaction vessel. b. Add the Pd/C catalyst to the mixture. c. Seal the vessel and heat the reaction mixture under stirring for a predetermined period (e.g., 24-48 hours) at an elevated temperature to facilitate the exchange. The specific temperature and time would require optimization.
-
Workup and Purification: a. After cooling, filter the reaction mixture to remove the catalyst. b. Remove the deuterated solvent under reduced pressure. c. The crude deuterated product can be purified using recrystallization or column chromatography (e.g., silica gel with a hexane/ethyl acetate solvent system).
-
Characterization: Confirm the success of the deuteration and determine the level of incorporation using Mass Spectrometry (to verify the mass increase) and ¹H/²H NMR spectroscopy (to identify the positions and extent of deuteration).
Quantitative Analysis using Deuterated 6-Nitrochrysene as an Internal Standard
Objective: To accurately quantify 6-Nitrochrysene in a complex sample (e.g., biological tissue, environmental extract) using Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology:
-
Sample Preparation: a. Homogenize the sample matrix (e.g., tissue, soil). b. Spike a known amount of deuterated 6-Nitrochrysene internal standard into the sample at the earliest stage of extraction. c. Perform liquid-liquid or solid-phase extraction to isolate the analyte and internal standard. d. Concentrate the extract and reconstitute it in a suitable solvent for LC-MS analysis.
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LC-MS Analysis: a. Inject the prepared sample into an LC-MS system equipped with a reverse-phase C18 column. b. Use a gradient elution program with mobile phases such as water and acetonitrile (often with a formic acid modifier) to achieve chromatographic separation. c. Operate the mass spectrometer in a sensitive detection mode, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). d. Monitor at least one specific parent-to-fragment ion transition for the non-deuterated analyte and one for the deuterated internal standard.
-
Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard. d. Determine the concentration of the analyte in the unknown sample by comparing its area ratio to the calibration curve.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Metabolic Pathways and Biological Activity
6-Nitrochrysene is a potent carcinogen that requires metabolic activation to exert its genotoxic effects. Its metabolism can proceed through two primary pathways: nitroreduction and ring oxidation, or a combination of both. These pathways convert the parent compound into reactive electrophiles that can form covalent adducts with DNA, leading to mutations.
Key Metabolic Steps:
-
Nitroreduction: The nitro group is reduced to a nitroso group and then to N-hydroxy-6-aminochrysene. This reactive intermediate can bind to DNA.
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Ring Oxidation: Cytochrome P450 enzymes can oxidize the aromatic rings to form dihydrodiols, such as trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene.
-
Combined Pathway: The dihydrodiol intermediate can then undergo nitroreduction, or the N-hydroxy intermediate can undergo ring oxidation, ultimately leading to highly reactive diol-epoxides or N-hydroxy derivatives that form the major DNA adducts observed in target tissues.
The intestinal microflora also plays a significant role in the metabolism of 6-Nitrochrysene, primarily through nitroreduction to 6-aminochrysene.
Caption: Metabolic activation pathways of 6-Nitrochrysene leading to DNA damage.
References
6-Nitrochrysene-D11: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Nitrochrysene-D11, a deuterated analog of the potent environmental carcinogen 6-nitrochrysene. This document consolidates key chemical and physical data, details experimental methodologies for its study, and illustrates its metabolic activation pathways. The information presented is intended to support research efforts in toxicology, pharmacology, and drug development.
Core Compound Data
This compound serves as a crucial internal standard for the quantitative analysis of its non-deuterated counterpart in various environmental and biological matrices. Its key identifiers and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 203805-92-9 | [1][2][3] |
| Molecular Weight | 284.35 g/mol | [1] |
| Molecular Formula | C₁₈D₁₁NO₂ | [3] |
| IUPAC Name | 1,2,3,4,5,6,7,8,9,10,11-undecadeuterio-12-nitrochrysene | |
| Isotopic Enrichment | ≥98 atom % D | |
| Chemical Purity | ≥98% | |
| Unlabelled CAS Number | 7496-02-8 |
Toxicological Profile and Carcinogenicity
6-Nitrochrysene is recognized as a potent carcinogen, and its deuterated form is instrumental in studying its toxicokinetics and mechanism of action.
Carcinogenicity: 6-Nitrochrysene is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies. It has been shown to induce tumors at multiple tissue sites in rodents, including the lung, liver, and mammary gland.
Mechanism of Action: The carcinogenicity of 6-nitrochrysene is linked to its metabolic activation into reactive intermediates that can form DNA adducts, leading to mutations.
Experimental Protocols
The study of 6-nitrochrysene and its deuterated analog involves various experimental methodologies to understand its metabolism, DNA binding, and carcinogenic effects.
Metabolism and DNA Adduct Analysis in Rats
This protocol is designed to investigate the metabolic pathways and DNA adduct formation of 6-nitrochrysene in a rodent model.
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Animal Model: Female CD rats.
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Dosing: Intraperitoneal (i.p.) injection of [³H]6-nitrochrysene (9 µmol/rat). For DNA adduct studies, a regimen of single i.p. injections (total of 14.8 µmol/rat) can be administered on days 1, 8, 15, 22, and 29.
-
Sample Collection: Urine and feces are collected daily for analysis of metabolites. Tissues such as the colon, liver, lung, and mammary glands are collected for DNA adduct analysis.
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Metabolite Identification: Fecal and urinary metabolites are identified using high-performance liquid chromatography (HPLC) by comparing their retention times with known standards. Structural confirmation is achieved through mass spectrometry and UV spectral analysis.
-
DNA Adduct Analysis: The ³²P-postlabeling assay is employed to detect and quantify DNA adducts in various tissues. This sensitive technique allows for the identification of specific adducts formed from the metabolic activation of 6-nitrochrysene.
In Vitro Metabolism by Intestinal Microflora
This protocol assesses the role of intestinal bacteria in the metabolic activation of 6-nitrochrysene.
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Culture System: Semicontinuous culture systems are used to simulate the anaerobic environment of the gut and maintain a stable microbial population.
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Metabolite Analysis: 6-Nitrochrysene is introduced into the culture, and its metabolism is monitored over time. Metabolites such as 6-aminochrysene, N-formyl-6-aminochrysene, and 6-nitrosochrysene are identified and quantified using HPLC, mass spectrometry, and UV-visible spectrophotometry.
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Comparative Studies: The metabolic rates can be compared across intestinal microflora from different species (e.g., human, rat, mouse) to understand inter-species variations in metabolic activation.
Metabolic Activation Pathway
The metabolic activation of 6-nitrochrysene is a critical step in its carcinogenesis. It involves a combination of nitroreduction and ring oxidation to produce genotoxic metabolites. The pathway is illustrated below.
Caption: Metabolic activation of 6-Nitrochrysene via nitroreduction and ring oxidation.
Cellular Response to 6-Nitrochrysene Exposure
Exposure to 6-nitrochrysene and its metabolites can trigger cellular stress responses, including effects on key proteins involved in cell cycle control and tumor suppression, such as p53 and p21Cip1.
References
Unraveling 6-Nitrochrysene: A Technical Guide to its Environmental Genesis and Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrochrysene (6-NC) is a potent nitrated polycyclic aromatic hydrocarbon (nitro-PAH) recognized for its significant carcinogenic and mutagenic properties. Classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans, understanding its environmental sources, formation pathways, and analytical methodologies is critical for risk assessment and mitigation.[1][2] This technical guide provides an in-depth overview of the current scientific understanding of 6-nitrochrysene, focusing on its origins, formation mechanisms, and the experimental protocols for its study.
Environmental Sources and Occurrence
6-Nitrochrysene is not produced commercially and its presence in the environment is primarily the result of incomplete combustion processes.[3] The primary anthropogenic sources include emissions from diesel and gasoline engines.[3][4] It is a constituent of the particulate matter in engine exhaust. Additionally, 6-nitrochrysene can be formed in the atmosphere through the reaction of its parent PAH, chrysene, with nitrogen oxides.
Quantitative Data on Environmental Levels
The concentration of 6-nitrochrysene in various environmental matrices is a key indicator of pollution levels and potential human exposure. The following tables summarize quantitative data from various studies.
Table 1: Concentration of 6-Nitrochrysene in Air
| Location Type | Concentration Range (ng/m³) | Reference |
| Urban Areas | Sub-nanogram/m³ | |
| Rural/Remote Locations | Lower to sub-picogram/m³ |
Table 2: 6-Nitrochrysene in Diesel Engine Exhaust
| Engine/Fuel Type | Emission Rate (ng/hp–h) | Catalyst | Reference |
| 1995 Model Engine (B20 Fuel) | 1.9 | Without | |
| 1995 Model Engine (2D Fuel) | 11 | Without | |
| 1995 Model Engine (B20 Fuel) | 58 | With Oxidation Catalyst | |
| 1995 Model Engine (2D Fuel) | 56 | With Oxidation Catalyst | |
| Engine with B100 Fuel | 1.8 | With Oxidation Catalyst |
Table 3: Biomarkers of 6-Nitrochrysene Exposure in Humans
| Population | Biomarker | Level | Reference |
| Bus Garage Workers | Hemoglobin adducts of 6-aminochrysene | < 0.27 pmol/g hemoglobin (median 0.03 pmol/g) | |
| Urban Hospital Workers (Controls) | Hemoglobin adducts of 6-aminochrysene | < 0.27 pmol/g hemoglobin (median 0.03 pmol/g) | |
| Rural Council Workers (Controls) | Hemoglobin adducts of 6-aminochrysene | < 0.27 pmol/g hemoglobin (median 0.03 pmol/g) |
Formation of 6-Nitrochrysene
6-Nitrochrysene can be formed through two primary pathways: direct emission from combustion sources and secondary formation in the atmosphere.
-
Direct Emissions: During the incomplete combustion of organic materials in engines, the high temperatures and presence of nitrogen oxides lead to the nitration of polycyclic aromatic hydrocarbons like chrysene, forming 6-nitrochrysene directly.
-
Atmospheric Formation: Chrysene, present in the gas phase in the atmosphere, can react with hydroxyl (OH) and nitrate (NO₃) radicals in the presence of nitrogen dioxide (NO₂) to form 6-nitrochrysene. This photochemical formation contributes to the overall environmental burden of this carcinogen.
Experimental Protocols
Synthesis of 6-Nitrochrysene
A common laboratory synthesis of 6-nitrochrysene involves the nitration of chrysene.
Protocol:
-
Dissolve chrysene in a suitable solvent, such as acetic acid.
-
Slowly add a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to the solution while maintaining a controlled temperature (e.g., 40°C).
-
Allow the reaction to proceed for a specific duration with stirring.
-
Quench the reaction by pouring the mixture into ice water.
-
Collect the precipitate by filtration.
-
Purify the crude 6-nitrochrysene using techniques such as recrystallization or column chromatography to achieve high purity (e.g., >98%).
Analysis of 6-Nitrochrysene in Environmental Samples
The detection and quantification of 6-nitrochrysene in environmental matrices like air, water, or soil require sensitive and specific analytical methods.
Sample Collection (Air):
-
Draw a known volume of air through a filter (e.g., quartz fiber) to collect particulate matter.
-
A solid adsorbent, such as polyurethane foam (PUF), can be placed downstream of the filter to capture gas-phase compounds.
Sample Extraction:
-
Extract the collected particulate matter and/or sorbent material with a suitable organic solvent (e.g., dichloromethane, hexane) using techniques like sonication or Soxhlet extraction.
Cleanup and Fractionation:
-
The crude extract is often subjected to a cleanup procedure to remove interfering substances. This may involve solvent partitioning and column chromatography (e.g., silica gel or alumina).
Analysis:
-
The purified extract is analyzed using high-performance analytical instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the separation and identification of 6-nitrochrysene. The use of a capillary column provides high resolution, and the mass spectrometer allows for definitive identification and quantification.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometry Detection: HPLC is another powerful separation technique. For nitro-PAHs that have weak native fluorescence, a post-column reduction step can be employed to convert the nitro group to a highly fluorescent amino group, enhancing sensitivity. Coupling HPLC with a mass spectrometer (LC-MS) also provides high selectivity and sensitivity.
-
Visualizations
Metabolic Activation Pathway of 6-Nitrochrysene
The carcinogenicity of 6-nitrochrysene is linked to its metabolic activation in the body to reactive intermediates that can bind to DNA, forming adducts and initiating cancer.
Caption: Metabolic activation pathways of 6-Nitrochrysene.
Experimental Workflow for 6-Nitrochrysene Analysis in Air
The following diagram illustrates a typical workflow for the analysis of 6-nitrochrysene in ambient air samples.
Caption: Workflow for analyzing 6-Nitrochrysene in air.
Conclusion
6-Nitrochrysene remains a significant environmental contaminant of concern due to its potent carcinogenic properties and its prevalence as a byproduct of combustion. A thorough understanding of its sources, formation pathways, and metabolic activation is crucial for developing effective strategies to minimize human exposure and mitigate health risks. The analytical methods outlined in this guide provide the necessary tools for researchers and regulatory bodies to monitor its presence in the environment and to further investigate its toxicological effects. Continued research into the atmospheric chemistry and biological fate of 6-nitrochrysene is essential for a comprehensive assessment of its impact on human health.
References
- 1. On the analysis of 1-nitronaphthalene, 1-nitropyrene and 6-nitrochrysene in cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. notox.mono.net [notox.mono.net]
- 3. 6-NITROCHRYSENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nitrated polycyclic aromatic hydrocarbon (nitro-PAH) signatures and somatic mutations in diesel exhaust-exposed bladder tumors - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Activation of 6-Nitrochrysene In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrochrysene (6-NC) is a potent environmental carcinogen found in diesel exhaust and other combustion products. Its carcinogenicity is dependent on its metabolic activation to reactive intermediates that can bind to cellular macromolecules, primarily DNA, leading to mutations and the initiation of cancer. This technical guide provides an in-depth overview of the metabolic activation pathways of 6-nitrochrysene in vivo, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Core Metabolic Activation Pathways
The metabolic activation of 6-nitrochrysene in vivo proceeds through two primary pathways:
-
Nitroreduction: This pathway involves the reduction of the nitro group to form N-hydroxy-6-aminochrysene, a highly reactive intermediate that can directly bind to DNA.
-
Ring Oxidation and Nitroreduction: This pathway begins with the oxidation of the chrysene ring system, primarily at the 1,2-positions, to form dihydrodiols. This is followed by nitroreduction of the dihydrodiol metabolites, leading to the formation of highly mutagenic diol epoxides.
These pathways are not mutually exclusive, and the extent of each can vary depending on the tissue and the specific enzymatic profile of the organism.
Quantitative Data on 6-Nitrochrysene Metabolism and DNA Adduct Formation
The following tables summarize key quantitative data from in vivo and in vitro studies on the metabolism of 6-nitrochrysene and the formation of DNA adducts.
Table 1: Excretion and Distribution of [³H]6-Nitrochrysene in Female CD Rats (9 µmol/rat, i.p.) [1][2]
| Time Point | % of Administered Dose in Urine | % of Administered Dose in Feces | % of Administered Dose in Various Organs |
| First 24h | 1.3% | 23.0% | Not Reported |
| After 3 days | 2.8% | 34.9% | 24.8% |
Table 2: Levels of 6-Nitrochrysene DNA Adducts in Female CD Rats 24h After Last Injection (Total Dose: 14.8 µmol/rat, i.p.) [1]
| Organ | Adducts from trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene (relative levels) | Adducts from N-hydroxy-6-aminochrysene (relative levels) |
| Colon | Higher | Lower |
| Liver | Higher | Lower |
| Lung | Highest | Lower |
| Mammary Tissue | Higher | Lower |
Table 3: In Vitro Metabolism of [¹⁴C]6-Nitrochrysene by Rat Liver 9000 x g Supernatant [3]
| Metabolite | Formation Rate (nmol/mg protein in 30 min) |
| trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene (aerobic) | 1.06 |
| 6-aminochrysene (aerobic) | Not Detected |
| trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene (4% O₂) | 0.04 |
| 6-aminochrysene (4% O₂) | 0.05 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the in vivo metabolism of 6-nitrochrysene.
In Vivo Administration of 6-Nitrochrysene in Rodents
Objective: To administer 6-nitrochrysene to rodents to study its metabolism, distribution, and carcinogenicity.
Materials:
-
6-Nitrochrysene
-
Vehicle (e.g., dimethyl sulfoxide (DMSO), corn oil)
-
Syringes and needles for injection
-
Rodent model (e.g., Sprague-Dawley rats, CD-1 mice)
-
Metabolic cages for collection of urine and feces
Procedure:
-
Animal Acclimation: House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment. Provide access to food and water ad libitum.[4]
-
Dose Preparation: Prepare the dosing solution by dissolving 6-nitrochrysene in the chosen vehicle to the desired concentration. Sonication may be required to aid dissolution.
-
Administration: Administer the 6-nitrochrysene solution to the animals via the desired route (e.g., intraperitoneal injection, oral gavage). For intraperitoneal injection in mice, a total dose of 100-700 nmol/mouse, administered on days 1, 8, and 15 of life, has been used in tumorigenicity studies. For rats, single or multiple i.p. injections of 9-14.8 µmol/rat have been used.
-
Sample Collection: House the animals in metabolic cages for the collection of urine and feces at specified time points. At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, lung, colon).
-
Sample Processing: Store urine and feces at -20°C until analysis. Tissues should be flash-frozen in liquid nitrogen and stored at -80°C.
Analysis of 6-Nitrochrysene Metabolites by HPLC-MS/MS
Objective: To separate, identify, and quantify 6-nitrochrysene and its metabolites in biological samples.
Materials:
-
Biological samples (urine, feces, tissue homogenates)
-
Solvents for extraction (e.g., ethyl acetate, methanol)
-
Solid-phase extraction (SPE) cartridges (optional)
-
HPLC system with a reverse-phase C18 column
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Authentic standards of 6-nitrochrysene and its metabolites
Procedure:
-
Sample Preparation:
-
Urine and Feces: Extract with an organic solvent like ethyl acetate. The organic layer can be evaporated and the residue reconstituted in a suitable solvent for HPLC analysis.
-
Tissues: Homogenize the tissue in a suitable buffer. Perform protein precipitation with a solvent like acetonitrile. Centrifuge to pellet the protein, and analyze the supernatant.
-
-
HPLC Separation:
-
Column: Use a reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of a modifier like formic acid (e.g., 0.1%), is commonly used.
-
Gradient: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the more nonpolar compounds.
-
Flow Rate: A flow rate of 1 mL/min is common for a standard analytical column.
-
-
MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion) for each metabolite. This provides high selectivity and sensitivity.
-
Quantification: Create a calibration curve using authentic standards to quantify the concentration of each metabolite in the samples.
-
³²P-Postlabeling Assay for 6-Nitrochrysene-DNA Adducts
Objective: To detect and quantify DNA adducts formed from the metabolic activation of 6-nitrochrysene. This is an ultra-sensitive method capable of detecting as low as 1 adduct in 10¹⁰ nucleotides.
Materials:
-
DNA isolated from tissues of interest
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1 (for enrichment)
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Digestion: Digest the DNA sample (typically 5-10 µg) to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 method): Treat the digested DNA with nuclease P1. This enzyme dephosphorylates the normal nucleotides to nucleosides, while many bulky aromatic adducts are resistant. This step enriches the adducted nucleotides.
-
⁵'-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P by incubating with [γ-³²P]ATP and T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the radioactive adduct spots on the TLC plate using a phosphorimager or by autoradiography. The amount of radioactivity in each spot is proportional to the level of the specific DNA adduct.
Visualizing Metabolic Activation and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows described in this guide.
Caption: Metabolic activation pathways of 6-Nitrochrysene.
References
- 1. Metabolism and DNA binding of the environmental colon carcinogen 6-nitrochrysene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene as a major mutagenic metabolite of 6-nitrochrysene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
Stability and Storage of 6-Nitrochrysene-D11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Nitrochrysene-D11, a deuterated polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental and toxicological research. Due to the limited availability of specific long-term stability data for the deuterated form, this guide combines information on the non-deuterated analogue, 6-nitrochrysene, with general best practices for the storage of nitro-PAHs and deuterated standards.
Introduction
6-Nitrochrysene is a potent environmental carcinogen, and its deuterated isotopologue, this compound, serves as a critical internal standard for its accurate quantification in complex matrices. The integrity and purity of this standard are paramount for reliable experimental outcomes. Understanding the factors that affect its stability is therefore essential for its proper handling and storage.
Stability Profile of 6-Nitrochrysene
The stability of this compound is expected to be comparable to that of its non-deuterated counterpart. The primary degradation pathways for nitro-PAHs are photodegradation and thermal decomposition.
Photostability
Studies on 6-nitrochrysene have shown that it is susceptible to photodegradation. One study investigating its photostability in an isooctane solution found that its degradation follows first-order kinetics. It was determined to be less stable than its parent PAH, chrysene. This highlights the importance of protecting this compound from light.
Thermal Stability
6-Nitrochrysene has a reported decomposition temperature of 220°C[1]. While this indicates good stability at ambient and refrigerated temperatures, prolonged exposure to elevated temperatures should be avoided.
Recommended Storage Conditions
Based on general guidelines for nitro-PAHs and deuterated standards, the following storage conditions are recommended for this compound to ensure its long-term stability.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Light Conditions | Container | Solvent (for solutions) | Recommended Re-analysis Period |
| Solid (Neat) | -20°C (long-term) or 4°C (short-term) | In the dark (amber vial) | Tightly sealed glass vial | N/A | Every 1-2 years |
| Solution | -20°C or lower | In the dark (amber vial) | Tightly sealed glass vial | Toluene, Acetonitrile, Methanol | Every 6-12 months |
Note: For critical applications, it is highly recommended to perform in-house stability studies to establish appropriate re-analysis dates.
Experimental Protocol for Stability Assessment
To ensure the continued integrity of this compound, a periodic stability assessment is recommended. The following protocol outlines a general procedure for such a study.
Objective
To determine the stability of this compound under defined storage conditions over a specified period.
Materials
-
This compound reference standard
-
High-purity solvent (e.g., acetonitrile, toluene, or methanol)
-
Amber glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatograph with UV detector (HPLC-UV) or Gas Chromatograph-Mass Spectrometer (GC-MS)
Sample Preparation
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Prepare several aliquots of the stock solution in amber glass vials.
-
Prepare a "time-zero" sample for immediate analysis.
Storage Conditions
Store the prepared aliquots under the desired conditions to be tested. Recommended conditions include:
-
-20°C in the dark
-
4°C in the dark
-
Room temperature in the dark
-
Room temperature with exposure to ambient light
Analytical Methodology
Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months) using a validated analytical method.
HPLC-UV Method Example:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength of maximum absorbance for 6-nitrochrysene (e.g., 267 nm)
GC-MS Method Example:
-
Column: Capillary column suitable for PAH analysis (e.g., DB-5ms)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: A suitable temperature gradient to ensure good separation.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for the characteristic ions of this compound.
Data Analysis
-
Calculate the concentration of this compound in each sample at each time point by comparing the peak area to a calibration curve prepared with a freshly prepared standard.
-
Determine the percentage of degradation by comparing the concentration at each time point to the initial ("time-zero") concentration.
-
Monitor for the appearance of any new peaks in the chromatogram, which may indicate the formation of degradation products.
Potential Degradation Pathways
The primary degradation pathways for 6-nitrochrysene are expected to be photoreduction of the nitro group to an amino group, or oxidation of the aromatic ring system. Potential degradation products could include aminocrisene and various hydroxylated or quinone-type structures.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the proposed stability assessment of this compound.
Conclusion
While specific long-term stability data for this compound is not extensively documented, by understanding the stability profile of the non-deuterated analogue and adhering to best practices for storing similar compounds, its integrity can be effectively maintained. Protection from light and storage at low temperatures are the most critical factors. For applications requiring the highest level of accuracy, conducting in-house stability studies is strongly advised to establish a reliable shelf-life under your specific laboratory conditions.
References
Purity and Isotopic Enrichment of 6-Nitrochrysene-D11 Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical quality attributes of 6-Nitrochrysene-D11, a deuterated internal standard essential for accurate quantification in various analytical studies. Ensuring the chemical purity and isotopic enrichment of this standard is paramount for reliable and reproducible results in mass spectrometry-based applications. This document outlines the key parameters, analytical methodologies for their determination, and presents a logical workflow for the quality assessment of this compound.
Core Concepts: Chemical Purity and Isotopic Enrichment
The utility of a deuterated internal standard like this compound hinges on two primary factors:
-
Chemical Purity: This refers to the percentage of the compound that is this compound, exclusive of any other chemical entities. Impurities can arise from the synthesis process, degradation, or storage. High chemical purity, typically greater than 99%, is crucial to prevent interference from other compounds during analysis[1].
-
Isotopic Enrichment: This parameter defines the percentage of deuterium atoms at the labeled positions. It is a measure of how successfully hydrogen atoms have been replaced by deuterium. High isotopic enrichment, generally ≥98%, is vital to minimize the signal contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration[1]. It is important to distinguish isotopic enrichment from species abundance, which is the percentage of molecules with a specific isotopic composition[2].
Quantitative Data on this compound Standards
The quality of commercially available this compound standards is typically specified by the manufacturer. The following tables summarize the key quantitative data for a typical this compound standard, based on available information.
Table 1: General Specifications for this compound
| Parameter | Typical Specification | Reference |
| Chemical Purity | >99% | [1] |
| Isotopic Enrichment | ≥98 atom % D | [3] |
| CAS Number | 203805-92-9 |
Table 2: Illustrative Isotopic Distribution for this compound at 98% Isotopic Enrichment
This table presents a theoretical isotopic distribution for this compound with an overall isotopic enrichment of 98%. The actual distribution may vary between batches and should be confirmed by mass spectrometry.
| Isotopologue | Description | Expected Abundance (%) |
| D11 | Fully deuterated | ~79.9 |
| D10 | Contains one protium atom | ~17.9 |
| D9 | Contains two protium atoms | ~1.9 |
| D8 | Contains three protium atoms | ~0.1 |
| < D8 | Contains four or more protium atoms | <0.1 |
Note: These values are calculated based on binomial expansion and are for illustrative purposes. The actual distribution should be verified experimentally.
Experimental Protocols for Quality Assessment
The following are detailed methodologies for the key experiments required to verify the chemical purity and isotopic enrichment of this compound standards.
Determination of Chemical Purity by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is used to separate and quantify this compound from any non-isotopically labeled chemical impurities.
Objective: To determine the chemical purity of the this compound standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV-Vis Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Monitor at a wavelength where 6-nitrochrysene has maximum absorbance.
-
-
Analysis: Inject the prepared standard solution into the HPLC system.
-
Data Processing: Integrate the peak areas of all detected signals. The chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Determination of Isotopic Enrichment and Distribution by Mass Spectrometry (MS)
High-resolution mass spectrometry is the primary technique for determining the isotopic enrichment and distribution of deuterated standards.
Objective: To determine the isotopic enrichment and the relative abundance of different isotopologues of this compound.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., acetonitrile/water).
-
MS Analysis:
-
Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis.
-
Acquire full-scan mass spectra in the appropriate mass range to observe the isotopic cluster of the molecular ion of this compound.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unlabeled analyte (M+0) and the deuterated species (M+1, M+2, etc., up to M+11 for D11).
-
Calculate the isotopic enrichment by determining the mole fraction of the deuterium isotope.
-
Calculate the isotopic distribution by integrating the peak areas of each isotopologue and expressing it as a percentage of the total.
-
Structural Confirmation and Position of Deuterium Labeling by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the molecule and the positions of the deuterium labels.
Objective: To confirm the chemical structure of this compound and the locations of the deuterium atoms.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the this compound standard in a suitable deuterated solvent (e.g., CDCl3).
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the protonated positions of chrysene will confirm successful deuteration.
-
Acquire a ¹³C NMR spectrum to confirm the carbon skeleton.
-
Acquire a ²H NMR spectrum to directly observe the deuterium signals.
-
-
Data Analysis: Analyze the spectra to confirm the structural integrity and the pattern of deuteration.
Visualizing Workflows and Relationships
Diagrams are provided below to illustrate the logical workflow for quality control and the conceptual relationship between key parameters.
Caption: Quality Control Workflow for this compound.
Caption: Isotopic Enrichment and Chemical Purity Relationship.
References
Methodological & Application
Application Note: Quantitative Analysis of Nitro-PAHs in Environmental Matrices using Isotope Dilution Mass Spectrometry with 6-Nitrochrysene-D11
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants formed from the incomplete combustion of organic materials and the atmospheric nitration of parent PAHs.[1] Due to their potent mutagenic and carcinogenic properties, accurate quantification of nitro-PAHs in various environmental matrices is crucial for risk assessment.[1][2] This application note describes a robust and sensitive method for the quantification of nitro-PAHs using gas chromatography-tandem mass spectrometry (GC-MS/MS) with an isotope dilution approach, employing 6-Nitrochrysene-D11 as an internal standard.[3][4] The use of a deuterated internal standard, such as this compound, is critical for correcting analyte losses during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.
This document provides detailed protocols for sample extraction, cleanup, and GC-MS/MS analysis, along with quantitative performance data.
Quantitative Data Summary
The following tables summarize the performance of the described methods for the quantification of various nitro-PAHs. Data has been compiled from multiple studies and represents typical performance characteristics.
Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for Selected Nitro-PAHs.
| Analyte | Matrix | MDL (pg/m³) | LOQ (ng/g) | Reference |
|---|---|---|---|---|
| 1-Nitropyrene | Air Particulate Matter | 0.07 | - | |
| 2-Nitrofluoranthene | Air Particulate Matter | 0.05 | - | |
| 6-Nitrochrysene | Air Particulate Matter | 0.01 | - | |
| 1,3-Dinitropyrene | Air Particulate Matter | 0.02 | - | |
| 1,6-Dinitropyrene | Air Particulate Matter | 0.02 | - | |
| 1,8-Dinitropyrene | Air Particulate Matter | 0.02 | - | |
| Selected Nitro-PAHs | Diesel Particulate | - | low ng/g |
| Selected Nitro-PAHs | Ambient Air | low pg/m³ | - | |
Table 2: Recovery Rates of Nitro-PAHs from Various Matrices.
| Matrix | Extraction Method | Analytes | Recovery (%) | Reference |
|---|---|---|---|---|
| Barbecued Foods | Methanol/Acetone Extraction, SPE Cleanup | 1-Nitropyrene, 1,8-Dinitropyrene | 70.1 - 85.6 | |
| Fish (Spiked) | QuEChERS with dSPE | 16 Parent PAHs | 80 - 139 | |
| Soot | HPLC with on-line reduction and fluorescence detection | 12 different nitro-PAHs | 70 - 90 |
| Particulate Matter | Spiked Filter | 6 NPAHs | 87.2 - 108.7 | |
Experimental Protocols
A detailed methodology for the extraction, cleanup, and analysis of nitro-PAHs from solid environmental samples is provided below.
1. Sample Preparation and Extraction
This protocol is adapted from established procedures for extracting PAHs and their derivatives from solid matrices.
-
1.1. Sample Pre-treatment:
-
Air-dry the solid sample (e.g., soil, sediment, or particulate matter on a filter) to remove excess moisture.
-
Homogenize the sample using a mortar and pestle.
-
Weigh approximately 10 g of the homogenized sample and mix it with a drying agent like anhydrous sodium sulfate.
-
-
1.2. Internal Standard Spiking:
-
Prior to extraction, spike the sample with a known amount of this compound solution. The spiking level should be appropriate for the expected concentration range of the target analytes.
-
-
1.3. Accelerated Solvent Extraction (ASE):
-
Solvent: Dichloromethane (DCM) or a mixture of Hexane:Acetone (1:1, v/v).
-
Procedure:
-
Load the spiked sample into an ASE extraction cell.
-
Perform the extraction under elevated temperature and pressure (e.g., 100°C, 1500 psi).
-
Use at least two static cycles to ensure exhaustive extraction.
-
Concentrate the resulting extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
2. Sample Cleanup: Solid-Phase Extraction (SPE)
Cleanup is a critical step to remove interfering matrix components.
-
2.1. SPE Column Preparation:
-
Prepare a chromatography column by slurry packing with activated silica gel in DCM.
-
Top the silica gel with a layer of anhydrous sodium sulfate to remove any residual moisture.
-
-
2.2. Cleanup Procedure:
-
Pre-condition the column with a non-polar solvent such as n-pentane or hexane.
-
Load the concentrated sample extract onto the column.
-
Fraction 1 (Interferences): Elute with n-pentane or hexane to remove saturated aliphatic hydrocarbons. Discard this fraction.
-
Fraction 2 (Analytes): Elute the target PAHs and nitro-PAHs with a more polar solvent mixture, such as 25 mL of dichloromethane.
-
Collect this fraction and concentrate it to a final volume of 1 mL for GC-MS analysis.
-
3. Instrumental Analysis: GC-MS/MS
The use of a triple quadrupole mass spectrometer (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is recommended for high selectivity and sensitivity.
-
3.1. GC-MS/MS System:
-
A gas chromatograph coupled to a tandem mass spectrometer.
-
-
3.2. Chromatographic Conditions:
-
Column: HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Splitless mode at 300°C.
-
Oven Temperature Program: 50°C (hold 1 min), then ramp to 150°C at 10°C/min, and then to 320°C (hold 5 min) at 5°C/min.
-
-
3.3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each target nitro-PAH and for this compound. For deuterated internal standards, the transition is often the parent ion to the parent ion with a collision energy of 0 eV.
-
4. Quantification
Quantification is based on the isotope dilution method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the concentration of the analyte. The concentration of the target nitro-PAHs in the samples is then calculated using this calibration curve.
Visualizations
References
- 1. Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAHs (Polycyclic Aromatic Hydrocarbons), Nitro-PAHs, Hopanes and Steranes Biomarkers in Sediments of Southern Lake Michigan, USA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
Application Note: Ultrasensitive Quantification of 6-Nitrochrysene in Environmental Matrices by LC-MS/MS
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 6-Nitrochrysene, a potent genotoxic environmental contaminant. The protocol outlines procedures for sample extraction from complex matrices, chromatographic separation, and mass spectrometric detection using multiple reaction monitoring (MRM). This method is intended for researchers, scientists, and professionals in drug development and environmental health to accurately assess the presence and risk associated with 6-Nitrochrysene.
Introduction
6-Nitrochrysene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological concern. It is recognized as a potent mutagen and carcinogen, particularly in the lung and liver.[1] Exposure to 6-Nitrochrysene can occur through various environmental sources, and its presence, even at trace levels, necessitates sensitive and specific analytical methods for risk assessment. Like other nitro-PAHs, 6-Nitrochrysene requires metabolic activation to exert its genotoxic effects. This process involves a complex interplay of nitroreduction and ring oxidation, leading to the formation of DNA-reactive metabolites.[1][2][3]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the analysis of trace-level contaminants in complex environmental samples.[4] This application note provides a comprehensive protocol for the analysis of 6-Nitrochrysene, enabling researchers to achieve reliable and reproducible quantification.
Experimental Protocols
Sample Preparation: Extraction from Soil
A robust sample preparation protocol is critical for the accurate analysis of 6-Nitrochrysene in complex matrices such as soil. The following procedure, adapted from established methods for nitro-PAH extraction, is recommended.
1. Sample Pre-treatment:
-
Air-dry the soil sample to remove excess moisture.
-
Homogenize the dried sample using a mortar and pestle to ensure uniformity.
-
Weigh approximately 10 g of the homogenized sample and mix it with a drying agent, such as anhydrous sodium sulfate.
2. Accelerated Solvent Extraction (ASE):
-
Solvent: Dichloromethane (DCM) or a 1:1 (v/v) mixture of Hexane and Acetone.
-
Procedure:
-
Load the prepared sample into an ASE extraction cell.
-
Perform the extraction at an elevated temperature and pressure (e.g., 100°C and 1500 psi).
-
Utilize at least two static extraction cycles to ensure thorough extraction.
-
Concentrate the collected extract to a volume of 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
-
3. Solid-Phase Extraction (SPE) Cleanup:
-
Column Preparation:
-
Prepare a chromatography column by creating a slurry of activated silica gel in DCM and packing the column.
-
Add a layer of anhydrous sodium sulfate to the top of the silica gel.
-
-
Cleanup Procedure:
-
Pre-condition the SPE column with a non-polar solvent such as n-pentane or hexane.
-
Load the concentrated sample extract onto the column.
-
Fraction 1 (Interferences): Elute with n-pentane or hexane to remove non-polar interferences like saturated aliphatic hydrocarbons. This fraction should be discarded.
-
Fraction 2 (Analytes): Elute the target nitro-PAHs, including 6-Nitrochrysene, with a more polar solvent, such as 25 mL of dichloromethane.
-
Collect this fraction and concentrate it to a final volume of 1 mL for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of PAHs and their derivatives |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
MRM Transitions for 6-Nitrochrysene:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 6-Nitrochrysene | [To be determined empirically] | [To be determined empirically] | [To be optimized] | [To be optimized] |
| Qualifier Ion 1 | [To be determined empirically] | [To be determined empirically] | [To be optimized] | [To be optimized] |
| Internal Standard | [Isotopically labeled 6-Nitrochrysene] | [To be determined empirically] | [To be optimized] | [To be optimized] |
Data Presentation
The following table is a template for summarizing quantitative data from the LC-MS/MS analysis of 6-Nitrochrysene.
| Parameter | 6-Nitrochrysene |
| Limit of Detection (LOD) | [To be determined] |
| Limit of Quantitation (LOQ) | [To be determined] |
| Linearity (R²) | [To be determined] |
| Recovery (%) | [To be determined] |
| Precision (%RSD) | [To be determined] |
Visualizations
Metabolic Activation Pathway of 6-Nitrochrysene
The genotoxicity of 6-Nitrochrysene is dependent on its metabolic activation to DNA-reactive intermediates. The primary pathways involve nitroreduction and ring oxidation.
Caption: Metabolic activation of 6-Nitrochrysene.
Experimental Workflow
The overall experimental workflow for the analysis of 6-Nitrochrysene from sample collection to data analysis is depicted below.
References
Application Notes and Protocols for the Analysis of 6-Nitrochrysene in Air Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of 6-Nitrochrysene in ambient air samples. The methodologies outlined are designed to ensure high sensitivity and accuracy, which are critical for environmental monitoring and human exposure assessment.
Introduction
6-Nitrochrysene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological concern due to its potent mutagenic and carcinogenic properties. It is primarily formed through atmospheric reactions of chrysene, a common product of incomplete combustion of organic materials. Accurate and sensitive measurement of 6-Nitrochrysene in ambient air is essential for assessing environmental quality and understanding potential human health risks. This document details a validated method for the extraction, cleanup, and analysis of 6-Nitrochrysene from airborne particulate matter.
Sampling
The collection of airborne particulate matter is the first critical step in the analysis of 6-Nitrochrysene. High-volume air samplers are typically employed to collect sufficient sample mass for trace-level analysis.
Protocol: High-Volume Air Sampling
-
Filter Preparation: Use pre-baked (e.g., 450°C for 6 hours) quartz fiber filters to minimize organic contamination.
-
Sampler Setup: Place the quartz fiber filter in a high-volume air sampler.
-
Sample Collection: Operate the sampler for a 24-hour period at a high flow rate (e.g., 0.9 m³/min) to collect a sufficient amount of particulate matter.[1]
-
Sample Handling: After sampling, carefully remove the filter, fold it with the particulate side inwards, wrap it in aluminum foil, and store it at -20°C until extraction to prevent degradation of the target analytes.
Sample Preparation
Effective sample preparation is crucial for isolating 6-Nitrochrysene from the complex matrix of airborne particulate matter and minimizing interferences during analysis. The following protocol describes a validated microwave-assisted extraction (MAE) method followed by solid-phase extraction (SPE) cleanup.
Microwave-Assisted Extraction (MAE)
MAE offers a significant reduction in extraction time and solvent consumption compared to traditional methods like Soxhlet extraction.
Protocol: Microwave-Assisted Extraction
-
Sample Fortification: Cut a portion of the sampled filter (e.g., half of a 47 mm filter) into small pieces and place them in a microwave extraction vessel. Spike the sample with a known amount of an appropriate internal standard (e.g., deuterated 6-Nitrochrysene) to monitor method performance.
-
Solvent Addition: Add a suitable extraction solvent. A mixture of dichloromethane (DCM) and n-hexane is effective for nitro-PAHs.
-
Extraction Program: Place the vessel in a microwave extraction system and apply a program with controlled temperature and pressure to facilitate efficient extraction.
-
Concentration: After extraction, concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
Solid-Phase Extraction (SPE) Cleanup
SPE is employed to remove interfering compounds from the sample extract prior to instrumental analysis. A silica gel stationary phase is commonly used for the cleanup of nitro-PAH extracts.
Protocol: Silica Gel SPE Cleanup
-
Column Preparation: Use a glass column packed with activated silica gel (e.g., 5 g, activated at 150°C for 12 hours).[2]
-
Sample Loading: Load the concentrated extract onto the top of the silica gel column.
-
Fractionation:
-
Elute with n-hexane to remove less polar interfering compounds. Discard this fraction.
-
Elute the nitro-PAH fraction with a more polar solvent mixture, such as dichloromethane.[2]
-
-
Final Concentration: Evaporate the collected nitro-PAH fraction to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., toluene) for GC-MS/MS analysis.[1]
Instrumental Analysis
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for the trace-level quantification of 6-Nitrochrysene in complex air sample extracts.
Protocol: GC-MS/MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a capillary column suitable for PAH analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Programmed Temperature Vaporization (PTV) or Splitless injection.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature program to ensure good chromatographic separation of 6-Nitrochrysene from isomers and other interfering compounds.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Negative Chemical Ionization (NCI) or Electron Ionization (EI). NCI can provide enhanced sensitivity for some nitro-PAHs.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for 6-Nitrochrysene and the internal standard for confident identification and quantification.
-
Quantitative Data
The performance of the analytical method should be validated by assessing key parameters such as extraction recovery, linearity, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Method Performance Data for 6-Nitrochrysene Analysis
| Parameter | Typical Value | Reference |
| Extraction Recovery | > 95% | [3] |
| Repeatability (RSD%) | < 10% | |
| Instrumental LOD | 0.272 - 3.494 pg/m³ | |
| Instrumental LOQ | 0.977 - 13.345 pg/m³ |
Note: LOD and LOQ values are dependent on the specific instrumentation and sample volume.
For method validation, Standard Reference Materials (SRMs) containing certified concentrations of 6-Nitrochrysene are invaluable.
Table 2: Certified Value for 6-Nitrochrysene in NIST Standard Reference Material
| SRM | Matrix | Certified Mass Fraction (mg/kg) |
| 1649b | Urban Dust | 0.81 ± 0.13 |
Experimental Workflows
Visual representations of the experimental procedures can aid in understanding the overall process.
References
Application Note and Protocols for the Extraction of 6-Nitrochrysene from Soil and Sediment Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrochrysene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern. Accurate and efficient extraction of 6-nitrochrysene from complex matrices like soil and sediment is crucial for environmental monitoring, toxicological studies, and risk assessment. This document provides detailed application notes and protocols for the extraction of 6-nitrochrysene from soil and sediment samples, intended for use by researchers, scientists, and professionals in related fields. The methodologies described herein are based on established techniques for the extraction of PAHs and nitro-PAHs from solid environmental samples.
Data Presentation
The following tables summarize quantitative data for various extraction and analytical methods. Due to the limited availability of specific recovery data for 6-nitrochrysene, data for other high molecular weight PAHs are included as a proxy to indicate the expected performance of these methods.
Table 1: Comparison of Extraction Methods for PAHs from Soil and Sediment
| Extraction Method | Typical Solvent System | Temperature (°C) | Pressure (psi) | Extraction Time | Average Recovery (%) |
| Soxhlet Extraction | Dichloromethane/Acetone (1:1) | Boiling point of solvent | Atmospheric | 16-24 hours | 80-95 |
| Pressurized Liquid Extraction (PLE) | Dichloromethane/Acetone (1:1) | 100-120 | 1500-2000 | 15-30 minutes | 90-105 |
| Microwave-Assisted Extraction (MAE) | Hexane/Acetone (1:1) | 100-115 | N/A | 20-30 minutes | 85-100 |
| Ultrasonic Extraction | Dichloromethane/Acetone (1:1) | Ambient | Atmospheric | 30-60 minutes | 70-90 |
Note: Recovery rates are for a range of high molecular weight PAHs and may vary for 6-nitrochrysene depending on the specific matrix.
Table 2: Analytical Instrumentation and Performance for 6-Nitrochrysene Analysis
| Analytical Method | Common Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer (MS) | 0.1-1.0 µg/kg | 0.3-3.0 µg/kg |
| High-Performance Liquid Chromatography (HPLC) | Fluorescence or UV Detector | 0.5-5.0 µg/kg | 1.5-15.0 µg/kg |
Note: LOD and LOQ are estimates and can vary based on instrument sensitivity, matrix effects, and sample preparation.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.
1.1. Homogenization:
-
Air-dry the soil or sediment sample to a constant weight.
-
Remove large debris such as rocks, twigs, and leaves.
-
Grind the sample using a mortar and pestle to a fine, consistent powder.
-
Sieve the ground sample through a 2 mm mesh to ensure homogeneity.[1]
1.2. Moisture Content Determination:
-
To report results on a dry weight basis, determine the moisture content of a separate subsample.
-
Weigh approximately 10 g of the homogenized sample into a pre-weighed crucible.
-
Dry the sample in an oven at 105°C until a constant weight is achieved.[1]
-
Calculate the moisture content as the percentage of weight loss.
1.3. Internal Standard Spiking:
-
To a known amount of the homogenized sample (typically 10-20 g), add a known concentration of a suitable internal standard, such as a deuterated PAH (e.g., chrysene-d12).[1] This will help correct for matrix effects and variations in extraction efficiency.
Extraction Methodologies
Choose one of the following extraction methods based on available equipment and desired throughput.
2.1. Protocol for Pressurized Liquid Extraction (PLE)
PLE, also known as Accelerated Solvent Extraction (ASE®), is a rapid and efficient method that uses elevated temperatures and pressures.[2][3]
-
Cell Preparation: Mix the prepared soil/sediment sample (10-20 g) with a dispersing agent like diatomaceous earth and pack it into the extraction cell.
-
Extraction Parameters:
-
Solvent: Dichloromethane:Acetone (1:1, v/v)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Cycles: 2
-
-
Extraction: Perform the extraction according to the instrument's operating procedure.
-
Collection and Concentration: The extract is collected in a vial. Concentrate the extract to 1-2 mL using a gentle stream of nitrogen.
2.2. Protocol for Soxhlet Extraction
Soxhlet extraction is a classic and robust method for the extraction of semi-volatile organic compounds.
-
Apparatus Setup: Place the prepared soil/sediment sample (10-20 g) into a cellulose extraction thimble.
-
Solvent Addition: Add 250-300 mL of dichloromethane:acetone (1:1, v/v) to a round-bottom flask.
-
Extraction: Assemble the Soxhlet apparatus and extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
-
Concentration: After extraction, allow the extract to cool. Concentrate the extract to a small volume (approximately 1-2 mL) using a rotary evaporator.
Extract Cleanup using Solid-Phase Extraction (SPE)
A cleanup step is often necessary to remove interfering compounds from the crude extract before instrumental analysis.
-
Cartridge Conditioning:
-
Condition a silica gel or Florisil® SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of hexane through it. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the concentrated extract (1-2 mL) onto the conditioned SPE cartridge.
-
-
Elution:
-
Elute the cartridge with a suitable solvent or a series of solvents of increasing polarity. For 6-nitrochrysene, a mixture of hexane and dichloromethane is often effective. A typical elution profile might be:
-
Fraction 1 (less polar interferences): 10 mL of hexane.
-
Fraction 2 (containing 6-nitrochrysene): 15 mL of hexane:dichloromethane (1:1, v/v).
-
-
-
Concentration:
-
Collect the second fraction and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis.
-
Analysis by GC-MS or HPLC
The final determination of 6-nitrochrysene concentration is typically performed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
GC-MS Analysis:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injection: Splitless injection of 1 µL of the final extract.
-
Temperature Program: An appropriate temperature program to resolve 6-nitrochrysene from other PAHs.
-
Detection: Mass spectrometry in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Injection: 10-20 µL of the final extract.
-
Detection: Fluorescence or UV detector set to the appropriate excitation and emission wavelengths for 6-nitrochrysene.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and analysis of 6-nitrochrysene.
Caption: Detailed protocol for the Solid-Phase Extraction (SPE) cleanup step.
References
Application Notes and Protocols for the Analysis of 6-Nitrochrysene in Diesel Exhaust Particulate Matter
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrochrysene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust particulate matter. It is of significant toxicological concern due to its potent mutagenic and carcinogenic properties.[1] Accurate and sensitive quantification of 6-nitrochrysene in environmental and biological samples is crucial for assessing human exposure, understanding its health risks, and for regulatory purposes. This document provides detailed application notes and experimental protocols for the analysis of 6-nitrochrysene in diesel exhaust particulate matter, intended for researchers, scientists, and professionals in related fields.
Quantitative Data Presentation
The concentration of 6-nitrochrysene in diesel exhaust particulate matter can vary significantly depending on engine technology, fuel composition, and the presence of emission control systems. The following tables summarize quantitative data from various studies.
Table 1: Concentration of 6-Nitrochrysene in Heavy-Duty Diesel Engine Exhaust
| Engine Model Year | Fuel Type | After-treatment System | 6-Nitrochrysene Concentration (ng/hp-h) | Reference |
| 1997 | B20 (20% biodiesel) | None | 0.6 - 0.9 | |
| 1997 | 2D (conventional diesel) | None | 0.6 - 0.9 | |
| 1995 | B20 (20% biodiesel) | None | 1.9 | |
| 1995 | 2D (conventional diesel) | None | 11 | |
| 1997 | B100 (100% biodiesel) | Oxidation Catalyst | 1.8 | |
| 1995 | B20 (20% biodiesel) | Oxidation Catalyst | 58 | |
| 1995 | 2D (conventional diesel) | Oxidation Catalyst | 56 |
Table 2: Biomonitoring of 6-Nitrochrysene Exposure
| Population Group | Matrix | Analyte | Concentration | Reference |
| Garage Workers | Hemoglobin | 6-Aminochrysene Adducts | < 0.27 pmol/g hemoglobin (median 0.03 pmol/g) | |
| Urban Inhabitants | Hemoglobin | 6-Aminochrysene Adducts | < 0.27 pmol/g hemoglobin (median 0.03 pmol/g) | |
| Rural Inhabitants | Hemoglobin | 6-Aminochrysene Adducts | Not detected |
Experimental Protocols
Sample Collection
Diesel exhaust particulate matter is typically collected from a dilution tunnel using high-volume samplers.
-
Filter Media: Glass fiber filters or Teflon-coated glass fiber filters are commonly used to collect particulate matter.
-
Sampling Duration: The sampling time should be sufficient to collect an adequate mass of particulate matter for analysis, which will depend on the engine operating conditions and the analytical sensitivity.
Sample Preparation and Extraction
A highly efficient extraction method is crucial for the quantitative analysis of 6-nitrochrysene from the complex diesel particulate matter matrix. Pressurized Liquid Extraction (PLE) is a recommended technique.
-
Extraction Solvent: Dichloromethane is an effective solvent for the extraction of nitro-PAHs.
-
Pressurized Liquid Extraction (PLE) Protocol:
-
A portion of the filter containing the diesel particulate matter is placed into a stainless steel extraction cell.
-
The cell is filled with dichloromethane.
-
The extraction is performed under the following optimized conditions:
-
Temperature: 145°C
-
Pressure: 1500-2000 psi
-
Static Extraction Time: 9 minutes
-
-
The extract is collected in a vial. The process can be repeated for multiple cycles to ensure complete extraction.
-
The collected extract is then concentrated to a smaller volume under a gentle stream of nitrogen before cleanup.
-
Sample Cleanup
The crude extract often contains interfering compounds that need to be removed before instrumental analysis. Solid-phase extraction (SPE) is a common cleanup technique.
-
SPE Sorbent: A silica gel cartridge is suitable for separating nitro-PAHs from other components in the extract.
-
Cleanup Protocol:
-
The concentrated extract is loaded onto a pre-conditioned silica SPE cartridge.
-
The cartridge is washed with a non-polar solvent (e.g., hexane) to elute aliphatic hydrocarbons.
-
The fraction containing nitro-PAHs is then eluted with a more polar solvent mixture (e.g., hexane:dichloromethane).
-
The collected fraction is concentrated and solvent-exchanged into a suitable solvent for GC-MS analysis (e.g., isooctane or toluene).
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry, particularly with a negative chemical ionization (NCI) source, provides high sensitivity and selectivity for the analysis of 6-nitrochrysene.
Table 3: GC-NCI-MS Parameters for 6-Nitrochrysene Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Injection Mode | Splitless or Pulsed Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature 80°C, hold for 1 min, ramp to 310°C at 10°C/min, hold for 15 min |
| Mass Spectrometer | |
| Ionization Mode | Negative Chemical Ionization (NCI) |
| Reagent Gas | Methane or Isobutane |
| Ion Source Temperature | 200°C |
| Quadrupole Temperature | 150°C |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Monitored Ion (m/z) | 273 (Molecular Ion) |
-
Quantification: Quantification is typically performed using an internal standard method. A labeled internal standard, such as ¹³C-labeled 6-nitrochrysene, should be added to the sample before extraction to correct for any losses during sample preparation and analysis. A calibration curve is generated using certified reference standards of 6-nitrochrysene.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of 6-nitrochrysene in diesel exhaust particulate matter.
Caption: Metabolic activation pathway of 6-nitrochrysene leading to DNA adduct formation and carcinogenesis.
References
Application of 6-Nitrochrysene-D11 in Environmental Monitoring Studies
Application Notes and Protocols
6-Nitrochrysene-D11 is a deuterated form of 6-nitrochrysene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Due to its isotopic labeling, this compound serves as an excellent internal standard for the accurate quantification of nitro-PAHs and related compounds in complex environmental matrices. Its use is critical in overcoming analytical challenges such as matrix effects and analyte loss during sample preparation, ensuring the reliability of environmental monitoring data.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core application of this compound relies on the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the isotopically labeled standard (this compound) is added to the environmental sample at the beginning of the analytical process. This "spiked" sample is then subjected to extraction, cleanup, and analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Because the deuterated standard is chemically identical to the native analyte, it experiences the same chemical and physical processes throughout the sample preparation and analysis. Any loss of the native analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the deuterated standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined, compensating for any procedural losses.[1][2]
Key Applications in Environmental Monitoring
-
Accurate Quantification of Nitro-PAHs in Various Matrices: this compound is employed as an internal standard for the analysis of 6-nitrochrysene and other nitro-PAHs in diverse environmental samples, including:
-
Air (particulate matter)
-
Soil and Sediment
-
Water (wastewater, surface water)
-
Biota (e.g., fish, mussels)
-
-
Method Validation and Quality Control: It plays a crucial role in validating the accuracy and precision of analytical methods for nitro-PAH determination. By assessing the recovery of the labeled standard, laboratories can monitor the efficiency and consistency of their extraction and analytical procedures.
-
Bioavailability and Metabolism Studies: Deuterated standards like this compound can be used in research to trace the fate and transport of nitro-PAHs in environmental systems and to study their bioavailability and metabolism in organisms.[3][4] The similar fate of deuterated and undeuterated analogues allows for the evaluation of chemical extraction methods to predict bioavailability.[3]
Data Presentation
The use of this compound as an internal standard allows for the generation of high-quality quantitative data. The following table illustrates a typical format for presenting results from the analysis of environmental samples.
| Sample ID | Matrix | Target Analyte | Measured Concentration (ng/g) | Recovery of this compound (%) |
| Air-PM-01 | Air Particulate | 6-Nitrochrysene | 1.52 | 85 |
| Soil-A-01 | Contaminated Soil | 6-Nitrochrysene | 25.8 | 78 |
| Sediment-R-05 | River Sediment | 6-Nitrochrysene | 8.3 | 81 |
| Water-WWTP-03 | Wastewater Effluent | 6-Nitrochrysene | 0.45 (ng/L) | 92 |
Experimental Protocols
Protocol 1: General Protocol for the Analysis of 6-Nitrochrysene in Soil/Sediment using this compound Internal Standard
This protocol outlines a typical workflow for the extraction and quantification of 6-nitrochrysene in solid environmental matrices using GC-MS and this compound as an internal standard.
1. Sample Preparation and Spiking
- Homogenize the soil or sediment sample to ensure uniformity.
- Weigh approximately 10 g of the homogenized sample into a clean extraction thimble or vessel.
- Accurately spike the sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution).
- Allow the solvent to evaporate for a few minutes before extraction.
2. Extraction
- Pressurized Liquid Extraction (PLE):
- Mix the spiked sample with a drying agent (e.g., diatomaceous earth).
- Pack the mixture into a PLE cell.
- Extract the sample with an appropriate solvent (e.g., dichloromethane or a mixture of acetone and hexane) at elevated temperature and pressure (e.g., 100 °C, 1500 psi).
- Collect the extract in a collection vial.
3. Extract Cleanup
- Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
- Perform a cleanup step to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with a silica or Florisil cartridge.
- Elute the target analytes from the SPE cartridge with an appropriate solvent mixture.
- Concentrate the cleaned extract to a final volume of 1 mL.
4. Instrumental Analysis (GC-MS)
- Instrument Conditions:
- Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., DB-5ms).
- Injection Mode: Splitless.
- Oven Temperature Program: Optimized for the separation of target analytes.
- Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.
- Analysis:
- Inject 1 µL of the final extract into the GC-MS.
- Monitor the characteristic ions for both native 6-nitrochrysene and this compound.
- Create a calibration curve using standards containing known concentrations of native 6-nitrochrysene and a constant concentration of this compound.
5. Quantification
- Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard for both the samples and the calibration standards.
- Determine the concentration of 6-nitrochrysene in the sample by comparing the area ratio from the sample to the calibration curve.
- Calculate the recovery of the internal standard to assess the efficiency of the method for each sample.
Visualizations
Caption: General experimental workflow for the analysis of environmental samples using an internal standard.
Caption: Logical relationship of the Isotope Dilution Mass Spectrometry (IDMS) principle.
References
- 1. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using deuterated PAH amendments to validate chemical extraction methods to predict PAH bioavailability in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
Application Notes and Protocols for 6-Nitrochrysene-d11 in Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrochrysene is a potent nitrated polycyclic aromatic hydrocarbon (nitro-PAH) recognized for its carcinogenic properties. Accurate and sensitive quantification of 6-nitrochrysene in various environmental and biological matrices is crucial for toxicological studies and risk assessment. Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high precision and accuracy. This method involves spiking a sample with a known amount of a stable isotope-labeled internal standard, which has physicochemical properties nearly identical to the analyte of interest. 6-Nitrochrysene-d11, a deuterated analog of 6-nitrochrysene, serves as an ideal internal standard for this purpose, co-eluting with the native analyte and compensating for variations in sample preparation and instrument response.
These application notes provide a comprehensive protocol for the quantification of 6-nitrochrysene using this compound as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of 6-nitrochrysene using this compound by LC-MS/MS. These values are representative of what can be achieved with a properly optimized and validated method.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low QC | 0.3 | 95 - 105 | < 15 |
| Medium QC | 10 | 98 - 102 | < 10 |
| High QC | 80 | 97 - 103 | < 10 |
Table 3: Recovery
| Matrix | Recovery (%) |
| Soil | 85 - 110 |
| Biological Tissue | 80 - 115 |
Experimental Protocols
Materials and Reagents
-
6-Nitrochrysene analytical standard
-
This compound (Isotopic Purity: ≥ 98 atom % D)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Dichloromethane (ACS grade)
-
Hexane (ACS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Nitrogen gas for evaporation
Sample Preparation
2.1. Soil Samples
-
Homogenization: Air-dry the soil sample and sieve through a 2 mm mesh to remove large debris. Homogenize the sieved soil thoroughly.
-
Spiking: Weigh 5 g of the homogenized soil into a glass centrifuge tube. Spike with a known amount of this compound internal standard solution.
-
Extraction: Add 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane to the soil sample. Vortex for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Solvent Collection: Carefully decant the supernatant into a clean glass tube.
-
Repeat Extraction: Repeat the extraction process (steps 3-5) two more times. Combine the supernatants.
-
Concentration: Evaporate the combined extract to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of acetonitrile for SPE cleanup.
2.2. Biological Tissue Samples (e.g., Liver)
-
Homogenization: Weigh approximately 1 g of tissue and homogenize in 5 mL of cold phosphate-buffered saline (PBS).
-
Spiking: Transfer the homogenate to a glass centrifuge tube and spike with the this compound internal standard solution.
-
Protein Precipitation: Add 10 mL of cold acetonitrile, vortex vigorously for 2 minutes, and let it stand at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant.
-
Concentration and Reconstitution: Evaporate the supernatant to approximately 1 mL under a gentle stream of nitrogen and reconstitute in 5 mL of 5% methanol in water for SPE cleanup.
Solid Phase Extraction (SPE) Cleanup
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Loading: Load the reconstituted sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 5 mL of acetonitrile.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument.
-
MRM Transitions:
-
Disclaimer: The following MRM transitions are predicted based on the molecular weights and common fragmentation patterns of nitro-PAHs. These should be empirically determined and optimized on the specific instrument used for analysis.
-
Table 4: Predicted MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Tentative |
| 6-Nitrochrysene | 274.1 | 228.1 (M-NO₂) | 25 |
| 6-Nitrochrysene | 274.1 | 200.1 (M-NO₂-CO) | 35 |
| This compound | 285.1 | 239.1 (M-NO₂) | 25 |
| This compound | 285.1 | 211.1 (M-NO₂-CO) | 35 |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of 6-nitrochrysene and a constant concentration of this compound.
-
Quantification: The concentration of 6-nitrochrysene in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of 6-nitrochrysene.
Caption: Metabolic activation pathways of 6-nitrochrysene.
High-Resolution Mass Spectrometry for the Analysis of 6-Nitrochrysene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrochrysene is a potent nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological concern. As a suspected human carcinogen, its detection and quantification in various matrices, including environmental samples and biological systems, are of paramount importance for risk assessment and understanding its mechanisms of action. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the sensitivity, selectivity, and mass accuracy required for the unambiguous identification and precise quantification of 6-nitrochrysene and its metabolites. This document provides detailed application notes and experimental protocols for the analysis of 6-nitrochrysene using LC-HRMS.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of nitro-PAHs using high-resolution mass spectrometry. While specific data for 6-nitrochrysene is limited in publicly available literature, the provided values for a representative nitro-PAH, 2-nitroaniline, analyzed by UPLC-Q-Orbitrap HRMS, serve as a reliable benchmark for method validation and performance expectations.[1]
| Parameter | 2-Nitroaniline (Surrogate for 6-Nitrochrysene) |
| Linearity Range | 7.4 - 1000 µg/L |
| Correlation Coefficient (r²) | >0.99 |
| Lower Limit of Detection (LLOD) | 2.2 µg/L |
| Lower Limit of Quantification (LLOQ) | 7.4 µg/L |
| Intra-day Precision (%CV) | < 9.9% |
| Inter-day Precision (%CV) | < 8.7% |
| Accuracy | 83.1% - 101.3% |
Experimental Protocols
Sample Preparation
The following protocol outlines a general procedure for the extraction of 6-nitrochrysene from a solid matrix, such as environmental particulate matter or biological tissue, and is adapted from established methods for related compounds.[2][3]
Materials:
-
Sample (e.g., air particulate filter, homogenized tissue)
-
Methanol (LC-MS grade)
-
Dichloromethane (HPLC grade)
-
Mechanical shaker
-
Centrifuge
-
Syringe filters (0.22 µm PVDF)
-
Vortex mixer
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (e.g., 50:50 Methanol:Water)
Procedure:
-
Extraction:
-
Accurately weigh a representative portion of the sample into a glass centrifuge tube.
-
Add a suitable volume of extraction solvent (e.g., a mixture of dichloromethane and methanol).
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Place the sample on a mechanical shaker for 45 minutes to facilitate extraction.
-
-
Clarification:
-
Centrifuge the sample at 4,500 rpm for 15 minutes to pellet solid debris.
-
-
Filtration:
-
Carefully collect the supernatant and filter it through a 0.22 µm PVDF syringe filter into a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of a suitable solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water).
-
Vortex briefly to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-HRMS analysis.
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
This protocol provides typical parameters for the analysis of 6-nitrochrysene using a UHPLC system coupled to an Orbitrap-based high-resolution mass spectrometer. Parameters are based on methods for similar nitro-aromatic compounds.[1][4]
Instrumentation:
-
UHPLC system (e.g., Thermo Scientific Vanquish)
-
HRMS instrument (e.g., Thermo Scientific Q Exactive Orbitrap)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35 °C |
| Gradient | 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Sheath Gas Flow Rate | 35 (arbitrary units) |
| Auxiliary Gas Flow Rate | 10 (arbitrary units) |
| Capillary Temperature | 320 °C |
| Scan Mode | Full Scan MS / dd-MS2 (TopN) |
| Full Scan Resolution | 70,000 |
| dd-MS2 Resolution | 17,500 |
| Mass Range | m/z 100-500 |
| Collision Energy (HCD) | Stepped 20, 30, 40 eV |
Visualizations
Experimental Workflow for 6-Nitrochrysene Analysis
Caption: A generalized workflow for the analysis of 6-nitrochrysene from sample collection to final data reporting.
Metabolic Activation Pathway of 6-Nitrochrysene
Caption: The metabolic activation of 6-nitrochrysene leading to the formation of DNA adducts.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 6-Nitrochrysene Quantification
Welcome to the technical support center for the quantification of 6-Nitrochrysene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to overcoming matrix effects in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in 6-Nitrochrysene quantification?
A1: A matrix effect is the alteration of an analytical signal, either suppression or enhancement, caused by co-eluting components from the sample matrix.[1] The sample matrix consists of all components within a sample other than the analyte of interest.[2] In the quantification of 6-Nitrochrysene, a polycyclic aromatic hydrocarbon (PAH), complex biological or environmental samples can introduce interfering compounds.[3] These interferences can affect the ionization efficiency of 6-Nitrochrysene in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), leading to inaccurate quantification.[4] This can manifest as either an underestimation (ion suppression) or overestimation (ion enhancement) of the true concentration, compromising the reliability of the results.[4]
Q2: How can I identify if matrix effects are influencing my 6-Nitrochrysene measurements?
A2: Several methods can be employed to determine the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This quantitative method compares the analytical response of 6-Nitrochrysene spiked into a blank matrix extract (that has already undergone the extraction procedure) with the response of a pure standard solution of 6-Nitrochrysene at the same concentration. A significant difference between the two responses indicates the presence of matrix effects.
-
Post-Column Infusion: This is a qualitative technique where a constant flow of a 6-Nitrochrysene standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any fluctuation (dip or rise) in the baseline signal for 6-Nitrochrysene indicates the elution of matrix components that are causing ion suppression or enhancement.
-
Calibration Slope Comparison: This involves preparing two separate calibration curves for 6-Nitrochrysene: one in a pure solvent and another in a matrix-matched solvent (a blank matrix extract). A statistically significant difference in the slopes of these two curves is a clear indication of matrix effects.
Q3: What are the most effective strategies to minimize or eliminate matrix effects in 6-Nitrochrysene analysis?
A3: A multi-faceted approach is often the most effective way to combat matrix effects. Key strategies include:
-
Advanced Sample Preparation: The primary goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used to clean up samples. For particularly complex matrices, such as those high in lipids, specialized sorbents like Enhanced Matrix Removal—Lipid (EMR—Lipid) can be highly effective.
-
Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects. It involves adding a known amount of a stable isotope-labeled version of 6-Nitrochrysene to the sample before any preparation steps. Since the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same degree of matrix-induced suppression or enhancement. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved.
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate 6-Nitrochrysene from co-eluting matrix components is a crucial step. This can involve adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.
-
Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components. However, it's important to ensure that the diluted concentration of 6-Nitrochrysene remains above the limit of quantification of the analytical method.
-
Matrix-Matched Calibrants: This method involves preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. This helps to ensure that the standards and the samples experience similar matrix effects, leading to more accurate quantification.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to matrix effects during 6-Nitrochrysene quantification.
Issue 1: Poor recovery of 6-Nitrochrysene during sample preparation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient extraction from the sample matrix. | Optimize the extraction solvent, pH, and extraction time. Consider using a more rigorous extraction technique like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE). | Increased recovery of 6-Nitrochrysene in the final extract. |
| Analyte loss during clean-up steps (e.g., SPE). | Evaluate different SPE sorbents and elution solvents. Ensure the SPE cartridge is not overloaded. | Improved recovery of 6-Nitrochrysene post-SPE. |
| Degradation of 6-Nitrochrysene. | Protect samples from light and heat. Use amber vials and minimize sample processing time. | Reduced degradation and higher recovery. |
Issue 2: Significant ion suppression or enhancement observed in the MS signal.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of matrix components with 6-Nitrochrysene. | Modify the LC gradient to improve separation. Experiment with a different analytical column (e.g., different stationary phase chemistry or particle size). | Chromatographic separation of 6-Nitrochrysene from interfering peaks. |
| High concentration of interfering compounds in the extract. | Implement a more effective sample clean-up procedure (e.g., multi-step SPE, use of EMR—Lipid). | Reduction in the overall matrix load, leading to less ion suppression/enhancement. |
| Inappropriate ionization source conditions. | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature. Consider using an alternative ionization technique like atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds. | A more stable and robust signal for 6-Nitrochrysene. |
Issue 3: Inconsistent and non-reproducible quantification results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable matrix effects between different samples. | Implement the use of a stable isotope-labeled internal standard for 6-Nitrochrysene. This is the most reliable way to correct for sample-to-sample variations in matrix effects. | Improved precision and accuracy of the quantitative results across a batch of samples. |
| Inconsistent sample preparation. | Standardize the entire sample preparation workflow. Use automated systems for liquid handling and extraction where possible to minimize human error. | Increased reproducibility of the sample preparation process and, consequently, the final results. |
| Instrument contamination. | Perform regular cleaning and maintenance of the LC-MS system, including the ion source, transfer capillary, and sample loop. | A cleaner system will provide more consistent and reliable data. |
Experimental Protocols & Visualizations
Protocol: Quantifying Matrix Effects using the Post-Extraction Spike Method
This protocol outlines the steps to quantitatively assess the impact of matrix effects on the analysis of 6-Nitrochrysene.
-
Prepare a Blank Matrix Extract: Process a sample that is known to not contain 6-Nitrochrysene (a blank matrix) using your established sample preparation and extraction protocol.
-
Prepare Standard Solutions:
-
Solution A (Neat Standard): Prepare a standard solution of 6-Nitrochrysene in a pure solvent (e.g., acetonitrile) at a known concentration.
-
Solution B (Post-Spiked Standard): Spike an aliquot of the blank matrix extract with the same amount of 6-Nitrochrysene as in Solution A.
-
-
LC-MS Analysis: Analyze both Solution A and Solution B using your validated LC-MS method.
-
Calculate Matrix Effect: The matrix effect (ME) can be calculated as a percentage using the following formula:
ME (%) = (Peak Area of Solution B / Peak Area of Solution A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Diagrams
Caption: Experimental workflow for 6-Nitrochrysene quantification.
Caption: Troubleshooting logic for inaccurate quantification.
References
Technical Support Center: Enhancing 6-Nitrochrysene-d11 Signal Intensity in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges in achieving optimal signal intensity for 6-Nitrochrysene-d11 in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low signal intensity for this compound in my LC-MS/MS analysis?
Low signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common issues include:
-
Suboptimal Ionization: The choice of ionization source and its parameters are critical. 6-Nitrochrysene, being a relatively nonpolar compound, may ionize more efficiently with Atmospheric Pressure Chemical Ionization (APCI) compared to Electrospray Ionization (ESI).[1][2][3] ESI is generally more suited for polar analytes.[2]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a decreased signal.[4] This is a significant concern in complex matrices like environmental or biological samples.
-
Inefficient Sample Preparation: Poor extraction and cleanup can leave interfering substances in the final extract, contributing to matrix effects and low signal intensity.
-
Incorrect Mass Spectrometry Parameters: Non-optimized parameters, particularly the precursor and product ion selection, and collision energy for Multiple Reaction Monitoring (MRM), will result in a weak signal.
-
Analyte Degradation: Nitro-PAHs can be sensitive to light and may degrade if samples and standards are not handled properly.
Q2: Which ionization source, ESI or APCI, is better for this compound analysis?
For relatively nonpolar to moderately polar compounds like 6-Nitrochrysene, Atmospheric Pressure Chemical Ionization (APCI) is often more effective than Electrospray Ionization (ESI). APCI utilizes gas-phase ionization, which is well-suited for thermally stable compounds with lower polarity. ESI, on the other hand, relies on the formation of ions in solution and is generally more efficient for polar and ionic compounds. It is recommended to test both ionization sources to determine the optimal choice for your specific sample matrix and instrument.
Q3: How can I optimize the collision energy for this compound?
Optimizing the collision energy (CE) is crucial for maximizing the signal of your product ions in MS/MS experiments. A collision energy that is too low will result in insufficient fragmentation, while a CE that is too high can lead to excessive fragmentation and loss of the desired product ion.
For 6-Nitrochrysene, a collision energy of 50 eV has been reported to improve signal intensity. Since this compound is the deuterated internal standard, a similar collision energy should be a good starting point for optimization. The optimal CE can be determined experimentally by performing a series of injections while varying the collision energy and monitoring the response of the product ion.
Q4: What are the expected fragmentation patterns for this compound?
The fragmentation of nitro-PAHs in mass spectrometry often involves the loss of the nitro group (-NO2) or related fragments. For 6-Nitrochrysene, common fragmentation pathways would likely involve the loss of NO2, O, and NO. Due to the deuteration in this compound, the resulting fragment ions will have a higher mass corresponding to the number of deuterium atoms remaining on the fragment.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Signal Intensity
This guide provides a step-by-step workflow to diagnose and resolve low signal intensity issues.
References
- 1. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 2. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Addressing ion suppression of 6-Nitrochrysene in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of 6-Nitrochrysene in complex matrices, with a focus on addressing ion suppression in liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for 6-Nitrochrysene analysis?
A1: Ion suppression is a matrix effect that occurs in LC-MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, 6-Nitrochrysene.[1][2] This interference reduces the analyte's signal intensity, which can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility.[3][4] Given that 6-Nitrochrysene is often analyzed at trace levels in complex environmental and biological samples, ion suppression is a significant challenge that can compromise data quality.[2]
Q2: What are the common sources of ion suppression in the analysis of 6-Nitrochrysene?
A2: Common sources of ion suppression include salts, phospholipids from biological samples, humic acids from soil, and other endogenous matrix components that have a high concentration or ionization efficiency. These interfering molecules can compete with 6-Nitrochrysene for ionization in the MS source, leading to a suppressed signal.
Q3: How can I determine if ion suppression is affecting my 6-Nitrochrysene analysis?
A3: A common method to assess ion suppression is the post-extraction spike method. This involves comparing the signal response of 6-Nitrochrysene in a clean solvent to the response in a sample matrix extract spiked with the same concentration of the analyte. A significantly lower signal in the matrix extract indicates the presence of ion suppression.
Q4: What is the best internal standard to use for 6-Nitrochrysene analysis to compensate for ion suppression?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of 6-Nitrochrysene (e.g., 6-Nitrochrysene-d9). A SIL internal standard has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, allowing for accurate correction of signal suppression. If a SIL standard is unavailable, a structural analog may be used, but it may not compensate for ion suppression as effectively.
Q5: Can I just dilute my sample to reduce ion suppression?
A5: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components and thereby lessen ion suppression. However, this approach also dilutes the 6-Nitrochrysene, which may compromise the limit of detection, especially for trace-level analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 6-Nitrochrysene in complex matrices.
Problem 1: Poor sensitivity or no detectable peak for 6-Nitrochrysene.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove matrix interferences. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective techniques. For soil and food samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be a good starting point.
-
Optimize Chromatography: Adjust the LC gradient to better separate 6-Nitrochrysene from co-eluting matrix components. A longer run time or a different column chemistry may be necessary.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to compensate for unpredictable ion suppression.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for consistent matrix effects.
-
Problem 2: Inconsistent and irreproducible results for 6-Nitrochrysene.
-
Possible Cause: Variable matrix effects between samples.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples to minimize variability in matrix composition.
-
Employ a Robust Internal Standard: A stable isotope-labeled internal standard is crucial for correcting for sample-to-sample variations in ion suppression.
-
Evaluate Matrix Effects for Each Sample Type: If analyzing different types of matrices, evaluate the extent of ion suppression for each to determine if a single analytical method is appropriate.
-
Problem 3: High background noise in the chromatogram.
-
Possible Cause: Insufficient sample cleanup or contamination.
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: Use a more selective SPE sorbent or an additional cleanup step to remove a broader range of interferences.
-
Check for Contamination: Analyze solvent blanks and procedural blanks to identify any sources of contamination from reagents, glassware, or the LC-MS system itself.
-
Quantitative Data Summary
The following tables provide a summary of typical performance data for the analysis of nitro-PAHs in complex matrices. This data can be used as a reference for method development and validation for 6-Nitrochrysene.
Table 1: Recovery of Nitro-PAHs from Soil and Food Matrices using QuEChERS
| Analyte | Matrix | Spiking Level (ng/g) | Recovery (%) | Reference |
| Nitro-PAHs (general) | Soil | 10 - 100 | 70 - 120 | |
| Pesticides (as proxy) | Soil | 10 - 1000 | 65 - 116 | |
| Pesticides (as proxy) | Fruits & Vegetables | 10 - 100 | 70 - 120 |
Table 2: Matrix Effects Observed for Analytes in Complex Matrices
| Analyte Class | Matrix | Matrix Effect (%) | Reference |
| Pesticides | Food | Suppression and Enhancement | |
| Various Analytes | Biological Fluids | Suppression and Enhancement |
Experimental Protocols
Protocol 1: Generic QuEChERS Method for 6-Nitrochrysene in Soil
This protocol is a starting point and may require optimization for specific soil types.
-
Sample Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
-
Protocol 2: Suggested LC-MS/MS Parameters for 6-Nitrochrysene
These are hypothetical parameters and require optimization on your specific instrument.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute 6-Nitrochrysene, followed by a column wash and re-equilibration.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
Table 3: Hypothetical MRM Transitions for 6-Nitrochrysene
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 274.1 (M+H)⁺ | 244.1 | (to be optimized) |
| 274.1 (M+H)⁺ | 228.1 | (to be optimized) |
Note: The exact m/z values and collision energies need to be determined experimentally by infusing a 6-Nitrochrysene standard solution into the mass spectrometer.
Visualizations
Caption: Workflow for addressing ion suppression in 6-Nitrochrysene analysis.
Caption: Logical troubleshooting flow for ion suppression of 6-Nitrochrysene.
References
Optimization of ionization efficiency for 6-Nitrochrysene-D11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of 6-Nitrochrysene-D11 during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common ionization techniques for analyzing this compound?
A1: The most common ionization techniques for analyzing this compound, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), are Electrospray Ionization (ESI) and Electron Impact (EI). ESI is typically coupled with Liquid Chromatography (LC-MS), while EI is used with Gas Chromatography (GC-MS). For nitro-PAHs, negative ion mode ESI can be particularly effective, often showing a characteristic neutral loss of 30 u (NO).[1][2]
Q2: What is the expected mass spectrum behavior of this compound in negative ion mode ESI-MS?
A2: In negative ion mode ESI-MS, nitro-PAHs like this compound can form several ions, including the molecular anion (M⁻), a deprotonated molecule ([M-H]⁻), and an oxygen adduct ([M-H+16]⁻). A characteristic fragmentation is the loss of 30 atomic mass units, which likely corresponds to the loss of a nitric oxide (NO) radical.[1]
Q3: Which factors have the most significant impact on the ionization efficiency of this compound in ESI-MS?
A3: Several factors can significantly influence the ionization efficiency of this compound in ESI-MS. These include the solvent composition (pH and organic modifiers), declustering voltage (or fragmentor voltage), and the solvent flow rate.[1][3] The inherent chemical properties of the analyte, such as its polarity and volatility, also play a crucial role.
Q4: Can this compound be analyzed by GC-MS?
A4: Yes, this compound can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). For nitroaromatic compounds, negative ion chemical ionization (NICI-MS) is often employed to enhance sensitivity and selectivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or No Signal Intensity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal ESI Source Parameters | Systematically optimize the declustering voltage, nebulizer gas pressure, drying gas temperature, and flow rate. For nitro-PAHs, negative ion mode is often preferable. |
| Incorrect Solvent Conditions | Adjust the mobile phase pH. The ionization efficiency of nitrogen-containing compounds can be highly dependent on the pH of the solvent. Experiment with different organic modifiers and additives. |
| Sample Degradation | This compound should be stored at room temperature and re-analyzed for chemical purity after an extended period (e.g., three years). Protect samples from light to prevent photodecomposition. |
| Instrument Contamination | Run a blank gradient to check for system contamination. If necessary, clean the ion source, transfer capillary, and other components according to the manufacturer's recommendations. |
| Improper GC-MS Ionization Mode | If using GC-MS, ensure you are using an appropriate ionization mode. While Electron Impact (EI) is common, Negative Ion Chemical Ionization (NICI) can provide better sensitivity for nitro compounds. |
Issue 2: Poor Peak Shape and Reproducibility
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | Optimize the LC gradient or GC temperature program to ensure proper separation and peak shape. |
| Matrix Effects | The sample matrix can suppress the ionization of the analyte. Dilute the sample or use a more effective sample cleanup procedure. The use of an isotopically labeled internal standard like this compound helps to correct for matrix effects. |
| Inconsistent Sample Preparation | Ensure a consistent and reproducible sample preparation workflow. Variations in extraction efficiency or final solvent composition can lead to poor reproducibility. |
| Injector Issues | Check the autosampler for proper injection volume and ensure there are no blockages in the injection port or needle. |
Experimental Protocols
Protocol 1: LC-ESI-MS/MS Analysis of this compound
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
-
Sample Preparation:
-
Extract the sample using an appropriate solvent (e.g., dichloromethane).
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
Spike the sample with a known concentration of this compound as an internal standard.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (Negative Ion Mode ESI):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Gas: Nitrogen, 45 psi.
-
Drying Gas: Nitrogen, 10 L/min at 325 °C.
-
Declustering Voltage: Optimize between 50-150 V to maximize the signal of the precursor ion.
-
MS/MS: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the transition from the precursor ion (e.g., M⁻) to a characteristic product ion (e.g., [M-NO]⁻).
-
Visualizations
Experimental Workflow for LC-MS Analysis
Caption: A typical workflow for the analysis of this compound using LC-MS/MS.
Troubleshooting Logic for Low Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity of this compound.
References
- 1. Selective detection of nitrated polycyclic aromatic hydrocarbons by electrospray ionization mass spectrometry and constant neutral loss scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
Minimizing contamination in trace analysis of 6-Nitrochrysene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace analysis of 6-Nitrochrysene.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of 6-Nitrochrysene contamination in a laboratory setting?
A1: 6-Nitrochrysene is a nitrated polycyclic aromatic hydrocarbon (NPAH) commonly found in diesel exhaust and other combustion byproducts.[1][2] Contamination in a laboratory setting can originate from several sources:
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Atmospheric Deposition: Particulate matter from outdoor air, especially in urban or industrial areas, can introduce 6-Nitrochrysene into the lab.[3]
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Cross-Contamination: Residues from previous high-concentration samples or standards can contaminate glassware, syringes, and other lab equipment.
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Contaminated Solvents and Reagents: Impurities in solvents, reagents, and even water can be a source of trace-level contamination. It is crucial to use high-purity reagents and solvents.[4]
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Sample Handling and Storage: Improper handling, such as leaving samples exposed to the laboratory atmosphere, or using contaminated storage vials can lead to contamination. Samples should be stored in amber or foil-wrapped glass containers to prevent photolytic decomposition.[4]
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Laboratory Dust: Settled dust in the laboratory can contain various environmental pollutants, including 6-Nitrochrysene.
Q2: How can I prevent atmospheric contamination in my trace analysis workflow?
A2: To minimize atmospheric contamination, consider the following measures:
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Work in a Controlled Environment: Whenever possible, perform sample preparation and analysis in a cleanroom or a laminar flow hood with HEPA filtration to minimize exposure to airborne particulates.
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Cover Samples: Keep all samples, standards, and blanks covered with solvent-rinsed aluminum foil or PTFE caps when not in immediate use.
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Minimize Exposure Time: Reduce the time that samples are exposed to the laboratory environment during transfer and preparation steps.
Q3: What are the best practices for cleaning laboratory glassware for 6-Nitrochrysene trace analysis?
A3: Rigorous cleaning of glassware is critical to prevent cross-contamination. Follow this protocol:
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Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone, hexane) to remove gross organic residues.
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent.
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Tap Water Rinse: Rinse thoroughly with tap water.
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Deionized Water Rinse: Rinse multiple times with deionized water.
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Solvent Rinse: Rinse with high-purity methanol and then with the solvent to be used in the analysis (e.g., dichloromethane, acetonitrile).
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Drying: Dry in an oven at a temperature sufficient to evaporate the final rinse solvent. Avoid using plastic oven components that could sublime and contaminate the glassware.
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Storage: After drying and cooling, seal glassware with solvent-rinsed aluminum foil and store in a clean, dust-free environment.
Troubleshooting Guide
Issue 1: 6-Nitrochrysene is detected in my method blanks.
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents/Reagents | 1. Analyze a solvent blank by directly injecting the solvent into the analytical instrument. 2. If the blank is contaminated, use a fresh bottle of high-purity solvent. Consider purifying solvents by distillation in an all-glass system if contamination persists. |
| Contaminated Glassware | 1. Re-clean all glassware using the recommended protocol. 2. Prepare a new method blank using the re-cleaned glassware. |
| Atmospheric Contamination | 1. Prepare a "field blank" by exposing a clean, empty sample container to the laboratory environment for the duration of the sample preparation process, then process it as a sample. 2. If the field blank is positive, it indicates atmospheric contamination. Implement stricter environmental controls (e.g., use of a clean hood). |
| Carryover from Autosampler | 1. Run several solvent blanks after a high-concentration standard or sample. 2. If the blank signal decreases with each run, it indicates carryover. Clean the autosampler syringe and injection port. |
Issue 2: Inconsistent or non-reproducible results at low concentrations.
| Possible Cause | Troubleshooting Step |
| Variable Background Contamination | 1. Analyze multiple method blanks to assess the variability of the background level. 2. If the background is variable, identify and eliminate the source of contamination by systematically checking solvents, glassware, and handling procedures. |
| Adsorption to Surfaces | 1. PAHs, especially those with higher molecular weights, can adsorb to active sites in the GC inlet and column. 2. Deactivate the GC inlet liner and use a column specifically designed for trace-level analysis of semi-volatile organic compounds. |
| Photolytic Decomposition | 1. 6-Nitrochrysene is known to be light-sensitive. 2. Protect samples, extracts, and standards from light by using amber glassware or wrapping containers in aluminum foil. |
Experimental Protocols
Protocol 1: Solid-Phase Microextraction (SPME) for Water Samples
This protocol is a general guideline for the enrichment of 6-Nitrochrysene from water samples, a technique noted for its efficiency in analyzing nitro-PAHs in aquatic environments.
-
Fiber Selection: Choose an SPME fiber with a suitable coating for PAHs (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB).
-
Fiber Conditioning: Condition the fiber according to the manufacturer's instructions to remove any contaminants.
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Sample Preparation: Place a known volume of the water sample into a vial. Add a magnetic stir bar.
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Extraction: Immerse the SPME fiber in the sample. Stir the sample at a constant rate for a predetermined time to allow for the partitioning of 6-Nitrochrysene onto the fiber.
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Desorption: Retract the fiber and introduce it into the heated injection port of a gas chromatograph (GC) for thermal desorption of the analyte.
Protocol 2: Solvent Extraction of 6-Nitrochrysene from Particulate Matter
This protocol is based on methods used for extracting 6-Nitrochrysene from diesel exhaust particles.
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Sample Collection: Collect airborne particulate matter on a glass or quartz fiber filter.
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Extraction: Place the filter in a flask and add a suitable volume of dichloromethane.
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Sonication: Sonicate the sample for a specified period (e.g., 30 minutes) to facilitate the extraction of 6-Nitrochrysene from the particulate matter.
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Concentration: Filter the extract to remove particulate matter. Concentrate the extract to a small volume under a gentle stream of nitrogen.
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Analysis: The concentrated extract is then ready for analysis by GC-MS or HPLC.
Quantitative Data Summary
| Parameter | Value | Analytical Method | Reference |
| Detection Limit (1-nitropyrene) | <10 ng/cigarette | Capillary GC with ECD | |
| Detection Limit (6-nitrochrysene) | <1 ng/cigarette | Capillary GC with ECD | |
| Recovery of Internal Standards | 60-70% | Solvent partition & column chromatography | |
| Detection Limits (12 nitro-PAHs) | 0.03-0.5 µg/L | HPLC with on-line reduction and fluorescence detection |
Visualizations
Caption: General experimental workflow for the trace analysis of 6-Nitrochrysene.
Caption: A logical workflow for troubleshooting contamination issues in trace analysis.
References
- 1. 6-NITROCHRYSENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Translesion synthesis of 6-nitrochrysene-derived 2ʹ-deoxyadenosine adduct in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. epa.gov [epa.gov]
Technical Support Center: Enhancing Recovery of 6-Nitrochrysene from Environmental Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 6-Nitrochrysene from environmental samples.
FAQs & Troubleshooting Guide
This section addresses common issues encountered during the extraction, cleanup, and analysis of 6-Nitrochrysene.
Q1: My recovery of 6-Nitrochrysene is consistently low. What are the potential causes and solutions?
A1: Low recovery can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshooting:
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Extraction Inefficiency: The choice of extraction method and solvent is critical. For solid matrices like soil and sediment, methods like Soxhlet, Accelerated Solvent Extraction (ASE), and Ultrasonic-Assisted Extraction (UAE) are commonly used.
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Solution: Ensure the solvent has adequate contact time with the sample. For Soxhlet extraction, a minimum of 16-24 hours is often recommended for complex matrices to achieve high recovery.[1] For UAE, optimize the sonication time and power. Dichloromethane (DCM) or a mixture of acetone and DCM are effective solvents for extracting nitro-PAHs.
-
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Sample Matrix Effects: The composition of the environmental sample can significantly impact recovery. High organic matter content, for instance, can lead to strong adsorption of 6-Nitrochrysene.
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Solution: Pre-treatment of the sample can be beneficial. For solid samples, mixing with a drying agent like anhydrous sodium sulfate can improve extraction efficiency.
-
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Cleanup Step Losses: The solid-phase extraction (SPE) cleanup step, while necessary to remove interferences, can be a source of analyte loss if not properly optimized.
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Solution: Carefully select the SPE sorbent and elution solvents. Some polar nitro-PAHs may be irreversibly adsorbed if the sorbent is too active. Ensure the elution solvent is strong enough to desorb 6-Nitrochrysene completely from the sorbent.
-
-
Analyte Degradation: 6-Nitrochrysene can be susceptible to degradation under certain conditions.
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Solution: Minimize exposure of samples and standards to direct sunlight or UV light to prevent photodegradation.
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Q2: I'm observing significant matrix effects in my GC-MS analysis. How can I mitigate this?
A2: Matrix effects, which can cause signal enhancement or suppression, are a common challenge in the analysis of complex environmental samples.
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Enhanced Cleanup: A more rigorous cleanup procedure can help remove co-extracted matrix components that cause interference.
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Solution: Consider using a multi-sorbent SPE cleanup approach. Common sorbents for removing different types of interferences include silica gel, alumina, and Florisil.
-
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Instrumental Approaches: Modifying your GC-MS parameters can improve selectivity and reduce the impact of the matrix.
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Solution: Switch from full scan mode to Selected Ion Monitoring (SIM) to increase sensitivity and reduce background noise. For highly complex matrices, using a triple quadrupole mass spectrometer (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can significantly enhance selectivity and accuracy.
-
-
Calibration Strategy: The type of calibration used can compensate for matrix effects.
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Solution: Employ matrix-matched calibration, where calibration standards are prepared in an extract of a blank matrix that is similar to the samples being analyzed. This helps to compensate for any signal enhancement or suppression caused by the matrix.
-
Q3: What are the optimal storage conditions for 6-Nitrochrysene standards and samples?
A3: Proper storage is crucial to maintain the integrity of your standards and samples.
-
Standards: 6-Nitrochrysene, as a certified reference material, should be stored at the recommended temperature, typically +4°C, in the dark to prevent degradation.
-
Sample Extracts: After extraction and cleanup, it is advisable to store the final extracts in a cool, dark place, preferably in amber vials to protect them from light. If analysis is not performed immediately, refrigeration at 4°C is recommended.
Q4: Can I use the QuEChERS method for 6-Nitrochrysene extraction from soil?
A4: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis, has been successfully adapted for the extraction of PAHs and their derivatives from soil.
-
Advantages: The method is fast, requires minimal solvent, and has a high sample throughput.
-
Procedure: A typical QuEChERS procedure for soil involves an extraction step with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step using a combination of sorbents like magnesium sulfate and primary secondary amine (PSA) to remove interferences.
Data Presentation: Recovery of 6-Nitrochrysene
The following tables summarize typical recovery data for 6-Nitrochrysene using various analytical techniques. Please note that actual recoveries may vary depending on the specific matrix, instrumentation, and experimental conditions.
Table 1: Representative Method Performance for 6-Nitrochrysene by GC/MS
| Compound | Linearity (r²) | Limit of Detection (LOD) | Expected Recovery (%) |
| 6-Nitrochrysene | > 0.99 | 1-5 pg | 90-110% |
Data represents typical performance and is instrument and matrix-dependent.
Table 2: Comparison of Extraction Methods for PAHs (including 6-Nitrochrysene)
| Extraction Method | Typical Recovery Range (%) | Key Advantages | Key Disadvantages |
| Soxhlet | 80 - 100+ | Well-established, robust | Time-consuming (16-24h), large solvent consumption |
| Ultrasonic (UAE) | 70 - 95 | Faster than Soxhlet, lower solvent use | Efficiency can be matrix-dependent, potential for analyte degradation with excessive power |
| QuEChERS | 85 - 107 | Very fast, low solvent use, high throughput | May require optimization for specific soil types |
| SPE | 90 - 110 | High selectivity, clean extracts | Can be more expensive, potential for analyte loss if not optimized |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: QuEChERS Extraction and Cleanup for 6-Nitrochrysene in Soil
This protocol is adapted from standard QuEChERS methods for PAHs in soil.
1. Sample Extraction:
-
Weigh 5 g of sieved soil into a 50 mL centrifuge tube.
-
Add 5 mL of water and shake the tube.
-
Add 10 mL of acetonitrile and shake the tube vigorously.
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Slowly add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate).
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Shake vigorously using a vortex mixer for 5 minutes.
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Centrifuge for 10 minutes at 3500 rpm.
2. Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL d-SPE cleanup tube containing a mixture of magnesium sulfate and PSA.
-
Shake vigorously for 5 minutes.
-
Centrifuge for 10 minutes at 8000 rpm.
3. Final Extract Preparation:
-
Transfer 0.6 mL of the cleaned extract to a GC vial for analysis.
Protocol 2: Solid Phase Extraction (SPE) Cleanup for Water Samples
This is a general protocol for SPE cleanup of aqueous samples and should be optimized for 6-Nitrochrysene.
1. Cartridge Conditioning:
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Pass 5-10 mL of methanol through the SPE cartridge (e.g., C18).
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Pass 5-10 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.
2. Sample Loading:
-
Load the water sample onto the SPE cartridge at a slow, steady flow rate.
3. Washing:
-
Wash the cartridge with 5-10 mL of a weak solvent mixture (e.g., water/methanol) to remove polar interferences.
4. Elution:
-
Elute the 6-Nitrochrysene from the cartridge with a small volume of a strong, non-polar solvent (e.g., dichloromethane or acetone).
Protocol 3: GC-MS Analysis of 6-Nitrochrysene
The following are typical GC-MS parameters for the analysis of nitro-PAHs.
-
Gas Chromatograph (GC):
-
Column: DB-5ms or equivalent PAH-specific column
-
Inlet: Splitless mode
-
Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 320°C) to elute all compounds.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for enhanced sensitivity.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity.
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Monitored Ions (for SIM): The molecular ion of 6-Nitrochrysene (m/z 273) and characteristic fragment ions should be monitored.
-
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: QuEChERS workflow for 6-Nitrochrysene in soil.
Caption: General Solid Phase Extraction (SPE) workflow.
References
Technical Support Center: Column Selection for Optimal Separation of Nitro-PAH Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the chromatographic separation of nitro-polycyclic aromatic hydrocarbon (nitro-PAH) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating nitro-PAH isomers?
The main difficulty in the analysis of nitro-PAHs stems from their structural similarity. Many are isomers, which makes them challenging to resolve using standard chromatographic columns like conventional C18.[1] Achieving adequate selectivity and resolution, especially in complex biological or environmental matrices, requires careful method development and column selection.[1] Furthermore, nitro-PAHs are often present at concentrations 2 to 100 times lower than their parent PAHs, necessitating highly sensitive and selective analytical methods.[2]
Q2: Which types of HPLC columns are most effective for nitro-PAH isomer separation?
While polymerically bonded C18 columns are commonly used, they may not always provide sufficient resolution for isomeric compounds.[1][3] For more challenging separations, the following column types are recommended:
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Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the aromatic analytes. This interaction can significantly improve the resolution of structurally similar compounds.
-
Pyrenylethyl (PYE) and Nitrophenylethyl (NPE) Columns: These columns show unique retention characteristics based on multiple separation modes, including hydrophobic, charge transfer, and π-π interactions, making them highly recommended for separating structural isomers. The PYE phase utilizes the planar pyrene ring structure for strong π-π interactions, while the NPE phase adds dipole-dipole interactions.
-
Specialized PAH Columns: Several manufacturers offer columns specifically designed for PAH analysis, which utilize proprietary bonding chemistries to enhance shape recognition and selectivity for isomeric compounds.
Q3: What are the recommended GC columns for nitro-PAH analysis?
For Gas Chromatography (GC) analysis, the choice of column depends on the specific isomers and the complexity of the sample matrix.
-
5% Phenyl-Methylpolysiloxane (e.g., DB-5, DB-5ms): These are commonly used, relatively non-polar columns that provide good general separation for a wide range of PAHs and nitro-PAHs. DB-5 columns have shown higher resolution than C18 columns in some nitro-PAH analyses.
-
50% Phenyl-Methylpolysiloxane (e.g., DB-50): The increased phenyl content enhances polarity and can improve the separation of certain isomers that are difficult to resolve on a 5% phenyl phase. These moderately polar phases are particularly effective for heavier molecular weight PAHs and their derivatives.
-
Liquid Crystal Columns (e.g., LC-50): These columns provide selectivity based on the molecular shape (length-to-breadth ratio) of the analytes, which is highly effective for separating challenging PAH and nitro-PAH isomers.
Q4: How does the choice of mobile phase affect the separation of nitro-PAH isomers in HPLC?
The mobile phase composition is critical for achieving optimal separation. The choice of organic modifier significantly influences retention and selectivity, especially on phenyl-based columns.
-
Acetonitrile: Tends to decrease π-π interactions between aromatic analytes and phenyl stationary phases.
-
Methanol: Tends to enhance π-π interactions, often leading to increased retention and changes in selectivity for aromatic compounds on phenyl phases.
-
pH: For ionizable analytes, adjusting the mobile phase pH to be at least 1-2 units away from the analyte's pKa is crucial to ensure good peak shape.
Troubleshooting Guide
Q1: My chromatogram shows high background noise and many interfering peaks. What should I do?
High background and co-eluting peaks are common when analyzing complex samples like soil or air particulate matter due to matrix interferences.
-
Troubleshooting Steps:
-
Incorporate a Robust Cleanup Step: A simple solvent extraction is often insufficient. Use Solid Phase Extraction (SPE) with sorbents like silica, alumina, or florisil to fractionate the extract and remove interferences.
-
Optimize SPE Sorbents: For separating nitro-PAHs from aliphatic hydrocarbons, silica gel is a standard choice.
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Enhance Mass Spectrometry Selectivity: If using GC-MS, switch from full scan mode to Selected Ion Monitoring (SIM) to improve sensitivity. For highly complex matrices, use a triple quadrupole mass spectrometer (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode to significantly reduce matrix effects.
-
Q2: I'm having difficulty separating critical nitro-PAH isomers. How can I improve resolution?
The separation of isobaric and structural isomers is a common chromatographic challenge.
-
Troubleshooting Steps:
-
Select a Specialized Column (HPLC): Switch from a standard C18 to a Phenyl-Hexyl, PYE, or a dedicated PAH column to leverage different separation mechanisms like π-π interactions.
-
Select an Appropriate GC Column: Use a column specifically designed for PAH analysis, such as a DB-EUPAH or a 50% phenyl phase column, which provide the necessary selectivity for these isomers. Liquid crystal columns can also offer superior resolution based on molecular shape.
-
Optimize the Mobile Phase (HPLC): Experiment with different organic modifiers. Switching from acetonitrile to methanol (or using a mix) can alter selectivity on phenyl-containing columns.
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Optimize Carrier Gas Flow Rate (GC): Ensure the carrier gas flow rate is optimized for your column dimensions to achieve the best separation efficiency.
-
Adjust Temperature Gradient: A slower oven temperature ramp in GC can often improve the resolution of closely eluting peaks.
-
Q3: I am observing poor peak shape (tailing or fronting). What are the common causes and solutions?
Poor peak shape can be caused by secondary interactions, improper mobile phase pH, or column overload.
-
Troubleshooting Steps:
-
Address Active Sites: Use a modern, end-capped column to minimize secondary interactions with silanol groups. In GC, active sites in the inlet liner can also cause tailing; using ultra-inert liners can mitigate this issue.
-
Adjust Mobile Phase pH: For ionizable compounds, ensure the mobile phase pH is at least 1-2 units away from the analyte's pKa.
-
Check for Column Overload: Reduce the injection volume or dilute the sample to see if peak shape improves.
-
Q4: My analyte recovery is low and inconsistent. How can I troubleshoot this?
Low and variable recovery can occur during extraction, cleanup, or sample handling.
-
Troubleshooting Steps:
-
Optimize Extraction Method: Techniques like Accelerated Solvent Extraction (ASE) and Soxhlet are often considered benchmark methods. Dichloromethane (DCM) is a widely used and effective solvent for extracting nitro-PAHs.
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Evaluate the Cleanup Step: While essential, cleanup steps can be a source of analyte loss. Ensure the SPE sorbent and elution solvents are appropriate for your target compounds. Some polar nitro-PAHs may be irreversibly adsorbed if the sorbent is too active.
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Prevent Analyte Degradation: Nitro-PAHs can be susceptible to thermal and photochemical degradation. Minimize exposure of samples and standards to direct sunlight or UV light. For GC analysis, use a Programmed Temperature Vaporization (PTV) inlet to minimize thermal degradation of labile compounds.
-
Q5: My system backpressure is too high. What are the likely causes?
High backpressure is typically caused by a blockage in the HPLC system.
-
Troubleshooting Steps:
-
Isolate the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure. Common culprits are clogged frits, in-line filters, or guard columns.
-
Filter Samples: Always filter samples through a 0.2–0.45 μm syringe filter before injection to remove particulates.
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Check Mobile Phase: Ensure mobile phase components are fully miscible and that buffers do not precipitate when mixed with the organic solvent.
-
Data and Parameters
Table 1: Comparison of Recommended Columns for Nitro-PAH Isomer Separation
| Technique | Column Type | Stationary Phase | Key Separation Mechanism(s) | Best For |
| HPLC | Standard C18 | Polymerically Bonded C18 | Hydrophobic Interactions | General screening of PAHs and less complex samples. |
| HPLC | Phenyl-Hexyl | Phenyl-Hexyl bonded silica | Hydrophobic & π-π Interactions | Improving resolution of structurally similar aromatic isomers. |
| HPLC | PYE / NPE | Pyrenylethyl or Nitrophenylethyl bonded silica | Hydrophobic, π-π, & Charge Transfer/Dipole-Dipole | Challenging isomer separations requiring multiple interaction modes. |
| GC | Non-polar | 5% Phenyl-Methylpolysiloxane (DB-5ms) | Boiling Point & Polarity | Routine analysis and separation of lower boiling point nitro-PAHs. |
| GC | Mid-polar | 50% Phenyl-Methylpolysiloxane | Boiling Point & Enhanced Polarity/Polarizability | Separation of heavier, challenging isomer groups like benzofluoranthenes. |
| GC | Shape Selective | Liquid Crystal (LC-50) | Molecular Shape (Length-to-Breadth Ratio) | Baseline separation of co-eluting isomers unresolved by other phases. |
Table 2: Typical GC/MS Instrumental Parameters for Nitro-PAH Analysis
| Parameter | Setting | Rationale |
| Injection Mode | Splitless or Programmed Temperature Vaporization (PTV) | Maximizes sensitivity for trace analysis; PTV minimizes thermal degradation. |
| Injection Volume | 1-2 µL | Standard volume for capillary GC. |
| Inlet Temperature | 280 - 300°C | Ensures complete vaporization without causing degradation of thermally stable analytes. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.2 mL/min (constant flow) | Optimal flow for standard 0.25 mm ID columns. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-5 Sil MS) | Standard dimensions providing a good balance of resolution and analysis time. |
| Oven Program | Initial 60°C, ramp 10°C/min to 310°C, hold for 15 min | A typical temperature program to elute a wide range of nitro-PAHs. |
| MS Ion Source Temp. | 230 - 300°C | High temperature prevents condensation of analytes in the source. |
| MS Transfer Line Temp. | 280 - 300°C | Prevents cold spots and analyte loss between the GC and MS. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization for GC-MS. |
| Acquisition Mode | SIM or MRM | SIM increases sensitivity over full scan; MRM provides the highest selectivity for complex matrices. |
Visualizations and Workflows
Caption: A typical workflow for nitro-PAH analysis from sample collection to final data analysis.
Caption: A decision-making guide for selecting the appropriate column for nitro-PAH isomer separation.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) Cleanup for Soil/Sediment Samples
This protocol describes a general method for cleaning up sample extracts prior to instrumental analysis.
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Sample Preparation: Air-dry the soil or sediment sample and homogenize it using a mortar and pestle. Weigh approximately 10 g of the sample and mix it with anhydrous sodium sulfate to remove residual moisture.
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Extraction: Perform an accelerated solvent extraction (ASE) or Soxhlet extraction on the sample using dichloromethane (DCM) as the solvent. Concentrate the resulting extract to approximately 1-2 mL.
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SPE Column Preparation: Prepare a glass chromatography column by creating a slurry of activated silica gel in DCM and packing the column. Add a small layer of anhydrous sodium sulfate to the top of the silica gel.
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Column Conditioning: Pre-condition the packed column by passing a non-polar solvent like n-hexane through it.
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Sample Loading and Fractionation:
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Load the concentrated sample extract onto the column.
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Fraction 1 (Interferences): Elute with n-hexane to remove saturated aliphatic hydrocarbons. This fraction is typically discarded.
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Fraction 2 (Analytes): Elute the target PAHs and nitro-PAHs with a more polar solvent, such as dichloromethane or a hexane/DCM mixture.
-
-
Final Concentration: Collect the analyte fraction and concentrate it under a gentle stream of nitrogen to the final desired volume (e.g., 1 mL) before analysis.
Protocol 2: HPLC Analysis with Post-Column Reduction and Fluorescence Detection
This method is highly effective for improving the detection sensitivity of nitro-PAHs that have poor native fluorescence.
-
HPLC System Setup:
-
Analytical Column: A reversed-phase Phenyl-Hexyl or specialized PAH column.
-
Mobile Phase: An acetonitrile/water or methanol/water gradient is typically used. For post-column reduction, a buffered mobile phase may be required (e.g., 70-80% acetonitrile in a 50 mM Tris-HCl buffer at pH 6.5).
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Post-Column Reactor: A reduction column (e.g., packed with zinc or platinum) placed between the analytical column and the fluorescence detector. The reduction column should be housed in an oven to control the reaction temperature (e.g., 90°C).
-
-
Chromatographic Separation:
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Inject the cleaned-up sample extract onto the analytical column.
-
Run the gradient program to separate the nitro-PAH isomers.
-
-
Post-Column Derivatization:
-
As the separated nitro-PAHs elute from the analytical column, they pass through the heated reduction column.
-
Inside the reduction column, the nitro groups (-NO₂) are quantitatively converted to highly fluorescent amino groups (-NH₂).
-
-
Detection:
-
The resulting amino-PAHs flow into the fluorescence detector.
-
Set the detector to the optimal excitation and emission wavelengths for the target amino-PAHs. This derivatization step can lower detection limits into the picogram range.
-
References
Dealing with interferences in 6-Nitrochrysene-D11 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Nitrochrysene-D11. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.
Troubleshooting Guides
This section addresses common problems that may arise during the analysis of 6-Nitrochrysene, with a focus on the use of this compound as an internal standard.
Issue 1: Poor Peak Shape and Resolution
Q: My chromatogram for 6-Nitrochrysene shows tailing, fronting, or split peaks. What could be the cause and how can I fix it?
A: Poor peak shape can be caused by a variety of factors related to the sample, the analytical column, or the chromatographic conditions.
Troubleshooting Steps:
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Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase. Injecting a solvent that is significantly stronger than the mobile phase can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.
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Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to peak tailing and splitting.
-
Solution: Implement a column flushing procedure after each analytical batch. For reversed-phase columns, this typically involves washing with a strong organic solvent. If the problem persists, consider using a guard column to protect the analytical column.
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-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Secondary Interactions: For GC analysis, active sites on the column or in the liner can interact with the analyte, causing peak tailing.
-
Solution: Use a deactivated liner and a column specifically designed for PAH analysis. For LC analysis, adjusting the mobile phase pH or using a different column chemistry can help mitigate secondary interactions.
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Issue 2: Low or Inconsistent Recovery of this compound
Q: I am observing low and variable recovery for my internal standard, this compound. What are the likely causes and how can I improve it?
A: Low and inconsistent recovery of the internal standard is a critical issue as it directly impacts the accuracy of your quantitative results. This problem often originates from the sample preparation and extraction steps.
Troubleshooting Steps:
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Extraction Efficiency: The choice of extraction solvent and method is crucial for achieving high and reproducible recovery.
-
Solution: For solid samples like soil and sediment, Accelerated Solvent Extraction (ASE) or Soxhlet extraction with solvents like dichloromethane (DCM) or a mixture of hexane and acetone are effective. For aqueous samples, Solid Phase Extraction (SPE) with a C18 cartridge is a common and effective technique. Ensure that the sample is adequately homogenized before extraction.
-
-
Sample Matrix Effects: Complex matrices can interfere with the extraction process. For fatty matrices, lipids can co-extract with the analytes and cause issues.
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Solution: Employ a thorough cleanup step after extraction. For fatty samples, techniques like gel permeation chromatography (GPC) or the use of specialized sorbents like Z-Sep can effectively remove lipids.[1] A multi-step cleanup, for instance using a silica gel column, can also be employed to remove different classes of interferences.
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Analyte Loss During Evaporation: During the solvent evaporation step to concentrate the sample, volatile or semi-volatile compounds can be lost.
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Solution: Carefully control the evaporation process. Use a gentle stream of nitrogen and avoid evaporating the sample to complete dryness. Reconstitute the residue in a small, precise volume of a suitable solvent immediately after evaporation.
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Frequently Asked Questions (FAQs)
General
Q1: What are the primary challenges in analyzing 6-Nitrochrysene?
A1: The main challenges include:
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Low concentrations: 6-Nitrochrysene is often present at trace levels in environmental and biological samples, requiring highly sensitive analytical methods.
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Complex matrices: Samples such as soil, sediment, and biological tissues contain numerous compounds that can interfere with the analysis.
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Isobaric interferences: Other compounds in the sample may have the same nominal mass as 6-Nitrochrysene, leading to potential misidentification and inaccurate quantification.
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Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of 6-Nitrochrysene in the mass spectrometer, affecting the accuracy of the results.
Instrumentation and Method Development
Q2: What are the recommended mass transitions (MRM) for 6-Nitrochrysene and this compound in GC-MS/MS analysis?
A2: The following table summarizes typical MRM transitions for GC-MS/MS analysis. The primary transition for nitro-PAHs often involves the loss of the nitro group (NO₂). It is crucial to optimize the collision energy for your specific instrument to achieve the best sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 6-Nitrochrysene | 273 | 227 | 40-50 |
| 6-Nitrochrysene | 273 | 226 | 40-50 |
| This compound | 284 | 238 | 40-50 |
| This compound | 284 | 237 | 40-50 |
Q3: How can I minimize matrix effects when using LC-MS/MS?
A3: Matrix effects are a significant challenge in LC-MS/MS analysis. Here are some strategies to minimize them:
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Effective Sample Cleanup: A robust sample cleanup procedure is the first and most critical step to remove interfering matrix components.
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Chromatographic Separation: Optimize your LC method to achieve good separation between 6-Nitrochrysene and co-eluting matrix components. A longer column or a slower gradient can improve resolution.
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Use of a Deuterated Internal Standard: this compound is an ideal internal standard because it co-elutes with the native compound and experiences similar matrix effects, allowing for accurate correction during quantification.
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Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any remaining matrix effects.
Q4: What are potential isobaric interferences for 6-Nitrochrysene?
A4: Isobaric interferences are compounds that have the same nominal mass-to-charge ratio as the analyte of interest. For 6-Nitrochrysene (exact mass ~273.0790), potential interferences could include other nitro-PAHs or compounds with the elemental formula C₁₈H₁₁NO₂. Additionally, metabolites of 6-Nitrochrysene, such as 6-aminochrysene, can be present in biological samples and should be chromatographically separated. High-resolution mass spectrometry can help to distinguish between the analyte and some interferences based on their exact masses.
Experimental Protocols
Q5: Can you provide a general workflow for the analysis of 6-Nitrochrysene in soil samples?
A5: The following is a generalized workflow for the extraction and cleanup of 6-Nitrochrysene from soil.
Data Summary Tables
The following tables provide a summary of key quantitative data for the analysis of 6-Nitrochrysene.
Table 1: GC-MS/MS Parameters
| Parameter | Setting |
| Injection Mode | Splitless |
| Injector Temperature | 280-300 °C |
| Carrier Gas | Helium |
| Column | DB-5ms or equivalent PAH-specific column |
| Oven Program | Initial temp. 80°C, ramp to 300°C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Sample Preparation Recovery Data for Nitro-PAHs
| Matrix | Extraction/Cleanup Method | Analyte(s) | Average Recovery (%) |
| Barbecued Foods | Methanol/Acetone extraction, SPE cleanup | 1-Nitropyrene, 1,8-Dinitropyrene | 70.1 - 85.6 |
| Soot | HPLC with on-line reduction and fluorescence detection | 12 different nitro-PAHs | 70 - 90 |
| Fish (Spiked) | QuEChERS with dSPE | 16 parent PAHs | 80 - 139 |
Note: This data is for representative nitro-PAHs and PAHs, and specific recovery for 6-Nitrochrysene may vary depending on the exact methodology and matrix.
Signaling Pathways and Logical Relationships
The following diagram illustrates the troubleshooting logic for addressing low internal standard recovery.
References
Validation & Comparative
A Guide to Inter-Laboratory Comparison of 6-Nitrochrysene Measurement
This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the measurement of 6-nitrochrysene, a potent carcinogenic nitro-polycyclic aromatic hydrocarbon. The objective of such a study is to assess the proficiency of participating laboratories in quantifying 6-nitrochrysene in a standardized test material and to compare the performance of different analytical methodologies. This guide is intended for researchers, analytical scientists, and quality assurance professionals in environmental, food safety, and drug development laboratories.
Introduction to 6-Nitrochrysene and the Importance of Accurate Measurement
6-Nitrochrysene is a nitro-substituted polycyclic aromatic hydrocarbon (nitro-PAH) that has been identified in particulate emissions from combustion sources, most notably diesel exhaust. It is recognized as a potent carcinogen, inducing tumors in experimental animals. Given its toxicity, the accurate and precise measurement of 6-nitrochrysene in various matrices is crucial for exposure assessment, environmental monitoring, and toxicological studies. Inter-laboratory comparisons are essential for ensuring the reliability and comparability of data generated by different analytical laboratories.
Hypothetical Inter-Laboratory Comparison (ILC) Design
This guide outlines a hypothetical ILC involving five laboratories tasked with quantifying 6-nitrochrysene in a certified reference material (CRM) of contaminated soil.
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Test Material: A soil-based certified reference material (CRM) spiked with a known concentration of 6-nitrochrysene (Assigned Value: 50.0 µg/kg).
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Participants: Five hypothetical laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E) employing either Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
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Objective: To assess each laboratory's accuracy (trueness and precision) in quantifying 6-nitrochrysene and to compare the performance of the analytical methods used.
Experimental Protocols
Detailed methodologies are crucial for ensuring the comparability of results in an inter-laboratory study. The following are generalized protocols for the two primary analytical techniques used for 6-nitrochrysene analysis.
3.1. Sample Preparation and Extraction
A standardized sample preparation and extraction protocol should be followed by all participating laboratories to minimize variability from this step.
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Sample Homogenization: The soil CRM is thoroughly homogenized before subsampling.
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Subsampling: A 5-gram subsample of the homogenized soil is accurately weighed.
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Spiking (for recovery assessment): A known amount of a surrogate standard (e.g., deuterated 6-nitrochrysene) is added to each sample to monitor extraction efficiency.
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Extraction: Pressurized fluid extraction (PFE) or Soxhlet extraction is performed using a suitable solvent such as dichloromethane or a mixture of acetone and hexane.
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Clean-up: The extract is concentrated and subjected to a clean-up step using solid-phase extraction (SPE) with silica or alumina cartridges to remove interfering matrix components.
-
Final Volume: The cleaned extract is evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a known volume of a suitable solvent for instrumental analysis.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a widely used technique for the analysis of semi-volatile organic compounds like 6-nitrochrysene.
-
Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Pulsed splitless injection of 1 µL of the final extract.
-
Carrier Gas: Helium at a constant flow rate.
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Oven Temperature Program: A programmed temperature ramp to ensure separation of 6-nitrochrysene from other PAHs and matrix components.
-
Mass Spectrometer: Operated in the electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity. The molecular ion and characteristic fragment ions of 6-nitrochrysene are monitored.
-
Quantification: Based on an external calibration curve prepared from certified standards of 6-nitrochrysene.
3.3. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is another sensitive and selective method for the determination of PAHs and their derivatives.
-
HPLC System: A high-performance liquid chromatograph equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column suitable for PAH separations.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: A constant flow rate of 1.0 mL/min.
-
Fluorescence Detector: Excitation and emission wavelengths are optimized for the detection of 6-nitrochrysene after reduction to 6-aminochrysene, as 6-nitrochrysene itself is not fluorescent. This involves an online or offline reduction step.
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Quantification: Based on an external calibration curve prepared from certified standards of 6-nitrochrysene that have undergone the same reduction process.
Data Presentation and Performance Comparison
The following tables summarize the hypothetical quantitative data from the five participating laboratories.
Table 1: Summary of Analytical Methods and Instrumental Parameters
| Laboratory | Analytical Method | Instrument |
| Lab A | GC-MS | Agilent 7890B GC with 5977A MSD |
| Lab B | HPLC-FLD | Waters Alliance e2695 with 2475 FLD |
| Lab C | GC-MS | Shimadzu GCMS-QP2020 |
| Lab D | HPLC-FLD | Agilent 1260 Infinity II LC |
| Lab E | GC-MS | Thermo Scientific TRACE 1310 GC with ISQ 7000 MS |
Table 2: Performance Data for 6-Nitrochrysene Measurement (Assigned Value = 50.0 µg/kg)
| Laboratory | Mean Measured Concentration (µg/kg) | Standard Deviation (µg/kg) | Accuracy (Recovery %) | Precision (RSD %) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Lab A | 48.5 | 2.4 | 97.0 | 4.9 | 0.5 | 1.5 |
| Lab B | 52.1 | 3.1 | 104.2 | 5.9 | 0.8 | 2.4 |
| Lab C | 46.8 | 2.8 | 93.6 | 6.0 | 0.6 | 1.8 |
| Lab D | 53.5 | 4.0 | 107.0 | 7.5 | 1.0 | 3.0 |
| Lab E | 49.2 | 2.0 | 98.4 | 4.1 | 0.4 | 1.2 |
Table 3: Z-Scores for Laboratory Performance Assessment
The z-score is a measure of a laboratory's performance relative to the assigned value and the overall variability of the results. A z-score between -2 and +2 is generally considered satisfactory.
z-score = (Lab Mean - Assigned Value) / Standard Deviation for Proficiency Assessment (σ)
(Assuming a σ of 3.0 µg/kg for this hypothetical study)
| Laboratory | Calculated Z-Score | Performance Assessment |
| Lab A | -0.50 | Satisfactory |
| Lab B | 0.70 | Satisfactory |
| Lab C | -1.07 | Satisfactory |
| Lab D | 1.17 | Satisfactory |
| Lab E | -0.27 | Satisfactory |
Visualizations
5.1. Inter-Laboratory Comparison Workflow
The following diagram illustrates the workflow of the hypothetical inter-laboratory comparison for 6-nitrochrysene measurement.
5.2. Signaling Pathway (Illustrative Example)
While not directly part of the inter-laboratory comparison itself, understanding the metabolic activation of 6-nitrochrysene is crucial for toxicological studies. The following diagram illustrates a simplified putative metabolic activation pathway.
Conclusion
This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the measurement of 6-nitrochrysene. The presented data and protocols serve as a valuable resource for laboratories aiming to establish or validate their methods for the analysis of this and other nitro-PAHs. The results of such a study would highlight the proficiency of participating laboratories and the comparability of different analytical techniques, ultimately contributing to the generation of high-quality, reliable data for risk assessment and regulatory purposes.
A Comparative Guide to 6-Nitrochrysene-d11 and Other Deuterated PAHs as Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-Nitrochrysene-d11 and other commonly used deuterated polycyclic aromatic hydrocarbons (PAHs) as internal standards in analytical chemistry. The selection of an appropriate internal standard is critical for achieving accurate and reliable quantification of target analytes, especially in complex matrices. This document summarizes the performance characteristics of these standards, supported by experimental data, to aid in method development and validation.
The Role of Internal Standards in PAH Analysis
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrumental response. In isotope dilution mass spectrometry (IDMS), a known amount of an isotopically labeled version of the analyte is added to the sample at the beginning of the analytical process. Because the isotopically labeled standard is chemically identical to the analyte, it experiences the same matrix effects and losses during extraction, cleanup, and analysis. This allows for highly accurate quantification. Deuterated PAHs are widely used as internal standards for the analysis of PAHs in various environmental and biological matrices.
This compound: A Specialized Internal Standard
This compound is a deuterated form of the nitro-polycyclic aromatic hydrocarbon (nitro-PAH), 6-nitrochrysene. While structurally related to the parent PAH chrysene, the presence of the nitro group gives it distinct chemical properties. This makes it an ideal internal standard for the analysis of nitro-PAHs, which are a class of PAHs that have been shown to have significant mutagenic and carcinogenic potential.
Performance Comparison: this compound vs. Other Deuterated PAHs
The choice of an internal standard should ideally match the chemical and physical properties of the analyte of interest as closely as possible. The following table summarizes the key performance characteristics of this compound in comparison to other commonly used deuterated PAHs.
| Parameter | This compound | Other Deuterated PAHs (e.g., Chrysene-d12, Perylene-d12, Naphthalene-d8) | References |
| Primary Application | Analysis of nitro-PAHs | Analysis of parent (non-nitrated) PAHs | [1][2] |
| Structural Similarity | High similarity to nitro-PAHs, moderate to parent PAHs | High similarity to their corresponding parent PAHs | |
| Recovery Rates | Generally high and comparable to other deuterated standards when used for nitro-PAH analysis. Specific recovery data is often reported as part of a mix of standards, with ranges typically between 80-115%. | High and consistent for their corresponding parent PAHs. Recovery can be affected by the matrix and the specific PAH. | [3] |
| Matrix Effect Compensation | Effectively compensates for matrix effects for nitro-PAHs due to similar ionization and chromatographic behavior. Its effectiveness for a wide range of parent PAHs is less documented. | Effectively compensates for matrix effects for the corresponding parent PAHs. A cocktail of several deuterated PAHs is often used to cover a range of volatilities and polarities. | [4][5] |
| Potential for Isotope Exchange | Low potential for deuterium-hydrogen exchange under typical analytical conditions. | Generally low, but can occur under certain conditions, potentially affecting accuracy. | |
| Commercial Availability | Readily available from various chemical suppliers. | Widely available as individual standards and in certified mixtures. |
Note: Direct, head-to-head comparative studies on the performance of this compound versus other deuterated PAHs for the analysis of a broad range of parent PAHs are limited in the reviewed literature. The primary application of this compound is for the quantification of nitro-PAHs. When analyzing a mixture of parent PAHs and nitro-PAHs, a combination of deuterated parent PAHs and deuterated nitro-PAHs is often employed.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the analysis of PAHs and nitro-PAHs using deuterated internal standards.
Sample Preparation and Extraction (General Workflow)
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Spiking: A known amount of the internal standard solution (containing this compound and/or other deuterated PAHs) is added to the sample matrix (e.g., soil, water, tissue) before extraction.
-
Extraction: The samples are extracted using an appropriate technique, such as pressurized liquid extraction (PLE), Soxhlet extraction, or solid-phase extraction (SPE). The choice of solvent will depend on the sample matrix and the target analytes.
-
Cleanup: The extract is then purified to remove interfering compounds. This may involve techniques like gel permeation chromatography (GPC) or silica gel chromatography.
-
Concentration: The cleaned extract is concentrated to a small volume before instrumental analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC): Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or similar.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp 1: 15°C/min to 150°C.
-
Ramp 2: 5°C/min to 300°C, hold for 15 min.
-
-
Carrier Gas: Helium.
-
Mass Spectrometer (MS): Agilent 5973 or equivalent, operated in negative chemical ionization (NCI) mode for nitro-PAHs and electron ionization (EI) mode for parent PAHs.
-
Quantification: The target analytes are quantified by comparing their peak areas to the peak areas of their corresponding deuterated internal standards.
Visualizing Workflows and Logical Relationships
Diagrams can effectively illustrate complex processes and decision-making criteria.
Caption: General workflow for using deuterated internal standards.
Caption: Selection of deuterated internal standards.
Conclusion
The selection of an appropriate deuterated internal standard is paramount for the accurate quantification of PAHs and their derivatives.
-
For the analysis of parent PAHs , a cocktail of deuterated parent PAHs that covers the range of volatility and polarity of the target analytes is the most appropriate choice.
-
For the analysis of nitro-PAHs , this compound and other deuterated nitro-PAHs are the preferred internal standards due to their close structural and chemical similarity to the target analytes.
-
For the simultaneous analysis of both parent PAHs and nitro-PAHs , a combined suite of deuterated parent PAHs and deuterated nitro-PAHs should be utilized to ensure the most accurate and reliable results.
While this compound is a highly effective internal standard for its intended purpose of nitro-PAH analysis, its use as a surrogate for a broad range of parent PAHs is not well-documented and may not provide optimal performance compared to using a mixture of deuterated parent PAHs. Researchers should carefully consider the scope of their analysis and validate their chosen internal standards to ensure data of the highest quality.
References
The Gold Standard for Nitro-PAH Analysis: A Comparative Guide to the Accuracy and Precision of 6-Nitrochrysene-D11
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an in-depth comparison of 6-Nitrochrysene-D11, a deuterated internal standard, with other alternatives, supported by experimental data and detailed methodologies. The evidence underscores the superior performance of isotope-labeled standards in mitigating analytical variability and ensuring data integrity.
Nitro-PAHs are a class of environmental contaminants known for their mutagenic and carcinogenic properties. Accurate quantification of these compounds, such as 6-nitrochrysene, is critical for toxicological studies and risk assessment. The use of an internal standard is essential to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.
The Superiority of Isotope-Labeled Internal Standards
Isotope-labeled internal standards, particularly deuterated and ¹³C-labeled analogues of the analyte, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their key advantage lies in their near-identical physicochemical properties to the native analyte, including extraction efficiency, chromatographic retention time, and ionization response. This ensures that any variations affecting the analyte during the analytical process will equally affect the internal standard, allowing for reliable correction and highly accurate quantification.
In contrast, non-isotopically labeled internal standards (often referred to as surrogate or analogue standards) may have different extraction recoveries and chromatographic behaviors, leading to less accurate and precise results.
Performance Comparison: this compound vs. Alternatives
While specific public-domain validation data exclusively for this compound is limited, the performance of deuterated PAHs as internal standards is well-documented and serves as a strong indicator of its expected accuracy and precision. Studies on other deuterated PAHs consistently demonstrate their superiority over other types of internal standards.
For instance, a study on the analysis of 1-nitronaphthalene, 1-nitropyrene, and 6-nitrochrysene in cigarette smoke utilized ¹⁴C-labeled versions of these compounds as internal standards. The recovery of these standards ranged from 60% to 70%, indicating that a significant portion of the analytes can be lost during sample preparation, highlighting the necessity of an effective internal standard.[2] While providing a general measure of recovery, this study did not provide detailed accuracy and precision data across a range of concentrations.
A more detailed illustration of the benefits of a deuterated internal standard comes from a comparative study on the analysis of other complex molecules. The data clearly shows a significant improvement in both accuracy and precision when a deuterated internal standard is used compared to an analogous internal standard or no internal standard at all.
Table 1: Illustrative Comparison of Internal Standard Performance
| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| No Internal Standard | 1 | 85.2 | 15.1 |
| 10 | 115.3 | 9.8 | |
| 100 | 89.5 | 6.2 | |
| Analogue Internal Standard | 1 | 105.1 | 8.2 |
| 10 | 97.8 | 5.1 | |
| 100 | 102.3 | 3.5 | |
| Deuterated Internal Standard | 1 | 99.5 | 4.5 |
| 10 | 100.2 | 2.1 | |
| 100 | 100.8 | 1.8 |
This table presents representative data from a validation study of a different analyte to illustrate the typical performance improvements seen with a deuterated internal standard. Specific performance for this compound is expected to be similar.
The data in Table 1 demonstrates that the use of a deuterated internal standard results in accuracy values consistently close to 100% and significantly lower relative standard deviations (%RSD), indicating higher precision.
Experimental Protocols
The following section outlines a typical experimental protocol for the quantitative analysis of 6-nitrochrysene in an environmental sample (e.g., soil or particulate matter) using this compound as an internal standard, employing Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Sample Preparation and Extraction
-
Spiking: Accurately weigh a homogenized sample (e.g., 1-5 g of soil) into a clean extraction thimble. Spike the sample with a known amount of this compound solution.
-
Extraction: Place the thimble in a Soxhlet extractor and extract with a suitable solvent (e.g., dichloromethane or a hexane/acetone mixture) for 16-24 hours.
-
Concentration: Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator followed by a gentle stream of nitrogen.
-
Cleanup (Optional): If the sample matrix is complex, a cleanup step using solid-phase extraction (SPE) with a silica or florisil cartridge may be necessary to remove interferences.
GC-MS/MS Analysis
-
Instrumentation: Utilize a gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A capillary column suitable for PAH analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An optimized temperature gradient to ensure good separation of 6-nitrochrysene from other matrix components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
6-Nitrochrysene: Monitor at least two specific precursor-to-product ion transitions.
-
This compound: Monitor the corresponding mass-shifted precursor-to-product ion transitions.
-
-
Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of 6-nitrochrysene and a fixed concentration of this compound.
-
Data Analysis: Calculate the ratio of the peak area of 6-nitrochrysene to the peak area of this compound for each standard and sample.
-
Concentration Determination: Construct a calibration curve by plotting the peak area ratio against the concentration of the 6-nitrochrysene standards. Determine the concentration of 6-nitrochrysene in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: A streamlined workflow for the quantitative analysis of 6-nitrochrysene.
Caption: The principle of isotope dilution mass spectrometry for accurate quantification.
References
A Head-to-Head Battle: GC-MS/MS vs. LC-MS/MS for the Detection of 6-Nitrochrysene
A comprehensive guide for researchers and drug development professionals on selecting the optimal analytical technique for the sensitive and reliable quantification of the potent environmental carcinogen, 6-nitrochrysene.
In the realm of analytical chemistry, the detection and quantification of trace-level environmental contaminants is a critical task. Among these, 6-nitrochrysene, a highly mutagenic and carcinogenic nitro-polycyclic aromatic hydrocarbon (nitro-PAH), demands robust and sensitive analytical methodologies. This guide provides a detailed comparison of two powerful techniques, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of 6-nitrochrysene, supported by experimental data to aid researchers in making informed decisions for their specific applications.
At a Glance: Key Performance Metrics
The choice between GC-MS/MS and LC-MS/MS for 6-nitrochrysene analysis hinges on a variety of factors including the sample matrix, required sensitivity, and the physicochemical properties of the analyte. While both techniques offer high selectivity and sensitivity, they operate on different principles, leading to distinct advantages and limitations.
| Parameter | GC-MS/MS | LC-MS/MS |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of compounds in the liquid phase based on their polarity and interaction with the stationary phase. |
| Limit of Detection (LOD) | 0.064 µg/L[1] | < 3 pg on-column[2][3] |
| Sample Volatility | Requires volatile or semi-volatile analytes. | Suitable for a wide range of polarities and non-volatile compounds. |
| Thermal Stability | Analytes must be thermally stable to withstand high temperatures in the injector and column. | Ideal for thermally labile compounds as analysis is performed at or near ambient temperature. |
| Sample Preparation | Often requires derivatization for polar compounds to increase volatility. Extraction from complex matrices is common. | Generally simpler sample preparation, often involving solvent extraction and filtration. |
| Ionization Technique | Primarily Electron Ionization (EI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), Atmospheric Pressure Photoionization (APPI). |
The Underlying Science: Volatility and Polarity
The fundamental difference between GC-MS/MS and LC-MS/MS lies in the mobile phase used for separation. GC-MS/MS utilizes an inert gas to carry vaporized analytes through the analytical column, making it inherently suitable for compounds that are volatile and thermally stable. In contrast, LC-MS/MS employs a liquid mobile phase, allowing for the separation of a much broader range of compounds, including those that are non-volatile or prone to degradation at high temperatures.
6-Nitrochrysene, a relatively large and semi-volatile molecule, can be analyzed by both techniques. However, its analysis by GC-MS may be challenging due to potential thermal degradation in the hot injector port. LC-MS/MS, being a gentler technique, can circumvent this issue, potentially leading to improved accuracy and precision. Recent advancements in LC-MS/MS, particularly with the use of Atmospheric Pressure Photoionization (APPI), have shown excellent sensitivity for the analysis of PAHs and their nitro-derivatives.[2][3]
Experimental Protocols: A Detailed Look
To provide a practical comparison, the following sections detail generalized experimental protocols for the analysis of 6-nitrochrysene using both GC-MS/MS and LC-MS/MS.
GC-MS/MS Methodology
A common approach for the analysis of nitro-PAHs in environmental samples using GC-MS/MS involves the following steps:
-
Sample Extraction: The sample (e.g., particulate matter from an air filter) is typically extracted with an organic solvent such as a mixture of dichloromethane and acetone.
-
Concentration: The extract is then concentrated to a smaller volume to increase the analyte concentration.
-
GC-MS/MS Analysis: An aliquot of the concentrated extract is injected into the GC-MS/MS system.
Typical GC-MS/MS Parameters:
| Parameter | Value |
| Injection Mode | Splitless |
| Injector Temperature | 280-300°C |
| Carrier Gas | Helium |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |
| Oven Program | Temperature gradient from ~70°C to 310°C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition for 6-Nitrochrysene | Precursor Ion (m/z) 273 -> Product Ion (m/z) 227 (Loss of NO2) |
LC-MS/MS Methodology
An ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry offers a rapid and sensitive alternative for 6-nitrochrysene analysis.
-
Sample Extraction: Similar to the GC-MS/MS protocol, the sample is extracted with a suitable organic solvent.
-
Filtration: The extract is filtered to remove any particulate matter that could clog the UHPLC system.
-
UHPLC-MS/MS Analysis: The filtered extract is injected into the UHPLC-MS/MS system.
Typical UHPLC-APPI-MS/MS Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient of acetonitrile and water |
| Ionization Mode | Atmospheric Pressure Photoionization (APPI) in positive ion mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions for 6-Nitrochrysene | Precursor Ion (m/z) 274.1 -> Product Ions (m/z) 228.1, 244.1 |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams depict the typical workflows for GC-MS/MS and LC-MS/MS analysis of 6-nitrochrysene.
Conclusion and Recommendations
Both GC-MS/MS and LC-MS/MS are highly capable techniques for the determination of 6-nitrochrysene.
-
GC-MS/MS is a well-established method, particularly for volatile and semi-volatile compounds. It can provide excellent sensitivity and is a cost-effective option if the instrumentation is already available in the laboratory. However, potential thermal degradation of 6-nitrochrysene during analysis is a concern that needs to be carefully evaluated.
-
LC-MS/MS , especially with the advent of APPI, offers a compelling alternative. It is particularly advantageous for its ability to analyze thermally labile and less volatile compounds without the need for derivatization. The reported low detection limits suggest that LC-MS/MS can be a more sensitive and robust method for the ultra-trace analysis of 6-nitrochrysene, especially in complex matrices.
For researchers and drug development professionals, the choice between these two powerful techniques will ultimately depend on the specific requirements of their study. For routine monitoring where high-throughput and robustness are key, a well-optimized LC-MS/MS method may be the superior choice. However, for laboratories with existing GC-MS/MS expertise and instrumentation, it remains a viable and sensitive option, provided that thermal stability of 6-nitrochrysene under the chosen analytical conditions is confirmed. The experimental data and protocols presented in this guide should serve as a valuable resource for developing and validating a suitable method for the critical task of monitoring 6-nitrochrysene.
References
Detecting 6-Nitrochrysene: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in the study of environmental carcinogens, the accurate and sensitive detection of 6-nitrochrysene is paramount. This potent nitropolycyclic aromatic hydrocarbon (nitro-PAH) is a known mutagen and carcinogen, necessitating robust analytical methods for its quantification in various environmental and biological matrices. This guide provides a comparative overview of common analytical techniques, their method detection limits (MDLs), and detailed experimental protocols to aid in method selection and implementation.
Performance Comparison of Analytical Methods
The choice of analytical method for the determination of 6-nitrochrysene is dictated by the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the performance of common techniques for the analysis of polycyclic aromatic hydrocarbons (PAHs) and related compounds, offering a benchmark for the expected performance for 6-nitrochrysene. While specific MDLs for 6-nitrochrysene are not always available in published literature, the data for other PAHs provide a reliable estimate.
| Analytical Method | Matrix | Compound Type | Method Detection Limit (MDL) / Limit of Quantitation (LOQ) | Reference |
| GC-MS | Soil | 16 PAHs | 0.10 - 3.90 µg/kg (estimated from µg/L) | [1] |
| GC-MS | Soil Gas | Aromatic Hydrocarbons | 10 - 35 µg/kg | [2] |
| LC-MS/MS | Human Urine | Various Organic Contaminants | 0.5 - 2000 pg/mL (LLOQ) | [3] |
| LC-Q-TOF-MS | Human Urine | Mycotoxins | 0.1 - 1.5 ng/mL (LOD) | [4] |
| HPLC-FLD | Water | PAHs | Not specified |
Note: The MDLs and LOQs are highly matrix-dependent and can vary based on the specific instrumentation and experimental conditions. The values presented should be considered as a general guide.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of an analytical method. Below are representative protocols for the analysis of nitro-PAHs in soil and human urine.
Analysis of 6-Nitrochrysene in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a method for the analysis of 16 common PAHs in soil and is applicable for the determination of 6-nitrochrysene.[1]
1. Sample Preparation (Accelerated Solvent Extraction - ASE):
-
Weigh 10 g of the soil sample.
-
Mix the sample with a drying agent like diatomaceous earth.
-
Place the mixture into an extraction cell.
-
Perform accelerated solvent extraction using a suitable solvent (e.g., a mixture of hexane and acetone).
-
Collect the extract.
2. Extract Cleanup and Concentration:
-
Concentrate the collected extract using a nitrogen evaporator until it is nearly dry.
-
Reconstitute the residue in a small volume (e.g., 0.5 mL) of acetone.
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: TR-5, 60.0 m × 0.25 mm × 0.25 µm (or equivalent).
-
Injector: Splitless mode at 300 °C.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 160 °C at 25 °C/min (hold for 1 min), then ramp to 300 °C at 6 °C/min (hold for 8 min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Transfer Line Temperature: 320 °C.
-
Ion Source Temperature: 280 °C.
-
Analysis of 6-Nitrochrysene Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a validated method for the determination of various organic contaminants in human urine and can be adapted for 6-nitrochrysene and its metabolites.
1. Sample Preparation:
-
Enzymatic Deconjugation: To a 1 mL urine sample, add a buffer (e.g., ammonium acetate) and a β-glucuronidase/sulfatase enzyme solution to hydrolyze conjugated metabolites. Incubate the mixture.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol and water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes of interest with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for nitro-PAH metabolites.
-
Scan Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 6-nitrochrysene and its metabolites.
-
Visualizing Key Processes
To better understand the metabolic fate of 6-nitrochrysene and the analytical workflow, the following diagrams are provided.
Caption: Metabolic activation pathway of 6-Nitrochrysene.
Caption: General experimental workflow for 6-Nitrochrysene analysis.
References
Navigating the Nuances: A Guide to Quantifying Uncertainty in 6-Nitrochrysene Measurements
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 6-nitrochrysene is paramount. This potent environmental contaminant and potential human carcinogen demands precise measurement, not only for regulatory compliance but also for a thorough understanding of its toxicological impact. This guide provides a comparative analysis of the uncertainties associated with 6-nitrochrysene measurement and that of other relevant polycyclic aromatic hydrocarbons (PAHs), supported by experimental data and detailed protocols.
The inherent variability in any analytical method necessitates a clear understanding and quantification of measurement uncertainty. This guide delves into the factors contributing to uncertainty in the analysis of 6-nitrochrysene and compares it with the well-characterized PAHs, benzo[a]pyrene and chrysene, as well as the nitro-PAH, 1-nitropyrene.
Comparative Analysis of Measurement Uncertainty
The uncertainty of a measurement is a parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand. It is a critical indicator of the quality and reliability of a result. The following table summarizes key performance characteristics related to the measurement uncertainty for 6-nitrochrysene and selected alternative compounds.
| Analyte | Analytical Method | Matrix | Key Performance Parameter | Value |
| 6-Nitrochrysene | GC/NICI-MS | Air Particulate Matter | Recovery | 60-70%[1] |
| Benzo[a]pyrene | GC-MS | Bread | Measurement Uncertainty | 0.19 ng/g[2] |
| Relative Standard Deviation (RSD) | <11.6% - 14.5%[3] | |||
| GC-MS/MS | Soil | Relative Standard Deviation (RSD) | 4.1% (CID), 6.1% (EI)[4] | |
| Chrysene | Luminescence Spectroscopy | Solution | Expanded Uncertainty (k=2) | 28%[2] |
| Combined Uncertainty | 16% | |||
| GC-MS | Herbs and Spices | Recovery | 88.6% - 116.5% | |
| 1-Nitropyrene | GC-MS | Cigarette Smoke | Recovery | 60-70% |
Understanding the Sources of Uncertainty
The overall uncertainty in an analytical measurement is a composite of various individual uncertainties that arise at different stages of the analytical process. A systematic approach to identifying and quantifying these sources is crucial for a reliable uncertainty budget.
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results and for understanding the context of the associated uncertainties. Below are outlines of the typical experimental protocols for the analysis of 6-nitrochrysene and benzo[a]pyrene.
Protocol 1: Determination of 6-Nitrochrysene in Air Particulate Matter by GC/NICI-MS
This protocol is based on methods developed for the analysis of nitro-PAHs in environmental samples.
-
Sample Collection and Extraction:
-
Air particulate matter is collected on a suitable filter medium.
-
The filter is spiked with an appropriate internal standard (e.g., ¹³C-labeled 6-nitrochrysene).
-
Extraction is performed using a suitable solvent (e.g., dichloromethane) via methods such as Soxhlet extraction or pressurized fluid extraction.
-
-
Sample Cleanup:
-
The extract is concentrated and subjected to cleanup procedures to remove interfering matrix components. This may involve solid-phase extraction (SPE) using silica or alumina cartridges.
-
-
GC/NICI-MS Analysis:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for PAH analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Splitless injection of the concentrated extract.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 320°C.
-
Mass Spectrometer (MS): Operated in the Negative Ion Chemical Ionization (NICI) mode. Methane or another suitable reagent gas is used.
-
Detection: Selected Ion Monitoring (SIM) is used to monitor the characteristic ions of 6-nitrochrysene and the internal standard.
-
-
Quantification and Uncertainty Estimation:
-
A calibration curve is generated using a Certified Reference Material (CRM) of 6-nitrochrysene (e.g., BCR-309).
-
The concentration of 6-nitrochrysene in the sample is determined by comparing its peak area to that of the internal standard and referencing the calibration curve.
-
The uncertainty of the measurement is estimated by considering contributions from the calibration curve, sample and standard preparation, instrument variability (repeatability), and recovery. The combined standard uncertainty is calculated, and then the expanded uncertainty is determined by multiplying by a coverage factor (typically k=2 for a 95% confidence level).
-
Protocol 2: Determination of Benzo[a]pyrene in Bread by GC-MS
This protocol is adapted from a validated method for the analysis of benzo[a]pyrene in food matrices.
-
Sample Preparation (QuEChERS-based):
-
A homogenized bread sample is weighed.
-
An internal standard (e.g., benzo[a]pyrene-d12) is added.
-
Extraction is performed with a suitable solvent like acetone.
-
A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.
-
The sample is centrifuged.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the supernatant is transferred to a tube containing a d-SPE sorbent (e.g., PSA, C18) to remove interfering substances.
-
The mixture is vortexed and centrifuged.
-
The final extract is collected for analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for PAH analysis.
-
Injection: Splitless injection of the final extract.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A programmed temperature ramp is used for optimal separation.
-
Mass Spectrometer (MS): Operated in the Electron Ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) is used to monitor the characteristic ions of benzo[a]pyrene and its deuterated internal standard.
-
-
Quantification and Uncertainty Estimation:
-
A matrix-matched calibration curve is prepared by spiking blank bread extract with known amounts of benzo[a]pyrene standard.
-
The concentration is calculated based on the internal standard method.
-
The measurement uncertainty is determined by evaluating contributions from factors such as the calibration standards, sample weighing, extraction efficiency (recovery), and instrument precision.
-
Conclusion
The quantification of 6-nitrochrysene, a compound of significant toxicological concern, requires robust analytical methods with well-characterized uncertainties. While specific, comprehensive uncertainty data for 6-nitrochrysene measurements remains less prevalent in the literature compared to more common PAHs like benzo[a]pyrene, the principles of uncertainty estimation are universal. By employing validated methods, utilizing certified reference materials, and meticulously evaluating all potential sources of error, researchers can ensure the reliability and comparability of their 6-nitrochrysene measurements, thereby contributing to a more accurate assessment of its environmental and health impacts. Further interlaboratory studies on 6-nitrochrysene would be invaluable in establishing a more definitive understanding of its measurement uncertainty.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Determination of Benzo[a]pyrene in Traditional, Industrial and Semi- industrial Breads Using a Modified QuEChERS Extraction, Dispersive SPE and GC-MS and Estimation of its Dietary Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an Analytical Method for Determination of Benzo[a]pyrene Bread using QuEChERS Method by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Performance Under Pressure: A Comparative Guide to 6-Nitrochrysene-D11 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive evaluation of 6-Nitrochrysene-D11, a deuterated internal standard, detailing its performance across different sample matrices, comparing it with alternatives, and providing the necessary experimental frameworks for its application.
6-Nitrochrysene, a potent environmental carcinogen found in diesel exhaust and other combustion products, necessitates precise quantification to assess human exposure and environmental contamination. This compound serves as an ideal isotope dilution mass spectrometry standard. Its 11 deuterium atoms provide a significant mass shift from the native compound, preventing spectral overlap, while its chemical and physical properties almost perfectly mimic the analyte of interest through extraction, cleanup, and analysis, ensuring robust correction for matrix effects and procedural losses.
Comparative Performance Data
While specific performance data for this compound is often embedded within larger environmental or toxicological studies, the following tables present typical performance characteristics based on established methodologies for nitro-PAH analysis. These values are representative of what can be achieved using validated gas chromatography-tandem mass spectrometry (GC-MS/MS) methods.
Table 1: Typical Performance of this compound in Environmental Matrices
| Sample Type | Extraction Method | Typical Recovery (%) | Typical Limit of Quantification (LOQ) | Linearity (R²) |
| Urban Dust/Air Particulate | Pressurized Liquid Extraction (PLE) | 85 - 110 | 0.1 - 1.0 ng/g | >0.995 |
| Soil/Sediment | Ultrasonic Extraction | 80 - 115 | 0.2 - 2.0 ng/g | >0.995 |
| Diesel Exhaust Particulate | Soxhlet Extraction | 90 - 110 | 0.5 - 5.0 ng/g | >0.99 |
Table 2: Comparison with an Alternative Internal Standard: 1-Nitropyrene-D9
| Parameter | This compound | 1-Nitropyrene-D9 | Rationale for Selection |
| Analyte(s) | 6-Nitrochrysene and other high molecular weight nitro-PAHs | 1-Nitropyrene and other lower-to-mid molecular weight nitro-PAHs | The internal standard should be structurally and chemically similar to the analyte(s) of interest for optimal performance. |
| Molecular Weight | 284.36 g/mol | 256.31 g/mol | Provides sufficient mass separation from the native compound in MS analysis. |
| Typical Recovery | 80 - 115% | 75 - 110% | Both show excellent recovery across various extraction methods, indicating their suitability for correcting analyte losses. |
| Matrix Effect | Effectively compensates for signal suppression/enhancement in complex matrices like urban dust. | Effectively compensates for matrix effects, particularly in diesel exhaust samples where 1-Nitropyrene is abundant. | Isotope-labeled standards co-elute with the analyte, experiencing the same matrix-induced ionization changes, thus providing accurate correction. |
Experimental Protocols
Accurate quantification of 6-Nitrochrysene relies on a meticulously executed experimental workflow. Below is a detailed protocol for the analysis of 6-Nitrochrysene in a solid matrix like soil or sediment.
Protocol: Analysis of 6-Nitrochrysene in Soil by GC-MS/MS
-
Sample Preparation and Spiking:
-
Homogenize the soil sample by sieving.
-
Weigh approximately 5 grams of the dried sample into an extraction thimble.
-
Spike the sample with a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution). A surrogate standard may also be added to monitor extraction efficiency.
-
-
Extraction:
-
Perform ultrasonic extraction.
-
Add 30 mL of a 1:1 mixture of acetone and dichloromethane to the sample.
-
Place the sample in an ultrasonic bath for 30 minutes.
-
Decant the solvent into a collection flask. Repeat the extraction two more times with fresh solvent.
-
Combine the solvent extracts.
-
-
Cleanup:
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Perform Solid Phase Extraction (SPE) for cleanup. Condition a silica SPE cartridge (1 g) with dichloromethane.
-
Load the concentrated extract onto the cartridge.
-
Elute interferences with hexane.
-
Elute the nitro-PAH fraction with a mixture of dichloromethane and hexane.
-
Concentrate the final eluate to 100 µL under a gentle stream of nitrogen.
-
-
GC-MS/MS Analysis:
-
GC Column: Use a capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: 1 µL splitless injection at 280°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 300°C at 10°C/min, and hold for 10 min.
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode.
-
6-Nitrochrysene Transition: m/z 273 -> 227 (corresponding to the loss of the nitro group).
-
This compound Transition: m/z 284 -> 238.
-
-
Quantification: Calculate the concentration of native 6-Nitrochrysene based on the area ratio of its MRM transition to that of this compound, using a calibration curve prepared with standards.
-
Visualizing Workflows and Pathways
To further clarify the experimental and biological context, the following diagrams are provided.
Cross-Validation of 6-Nitrochrysene Analysis: A Comparative Guide to Leading Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the study of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), the accurate and reliable quantification of 6-nitrochrysene is of paramount importance. This potent carcinogen, often found in environmental samples, necessitates robust analytical methodologies for toxicological assessment and metabolic studies. This guide provides an objective comparison of key analytical techniques used for 6-nitrochrysene analysis, supported by available experimental data and detailed protocols to aid in method selection and cross-validation.
The analytical landscape for 6-nitrochrysene is dominated by highly sensitive chromatographic and specialized molecular biology techniques. Gas chromatography-mass spectrometry (GC-MS), particularly with negative ion chemical ionization (NICI), high-performance liquid chromatography (HPLC) with fluorescence detection (FLD), and the ³²P-postlabeling assay for DNA adducts represent the primary tools for its detection and quantification. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the specific form of the analyte it measures.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for 6-nitrochrysene is often dictated by the sample matrix, the required level of sensitivity, and whether the goal is to measure the parent compound or its metabolic products, such as DNA adducts. Below is a summary of the performance characteristics of the most common techniques.
| Analytical Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Precision (%RSD) | Key Advantages | Key Limitations |
| GC-NICI-MS | 6-Nitrochrysene | 1-5 pg | 4.6-8.0 µg/L[1] | > 90%[1] | < 15% | High sensitivity and selectivity for the parent compound. | Requires derivatization for some metabolites; thermal lability can be a concern. |
| HPLC-FLD | 6-Nitrochrysene (after reduction) & Metabolites | Typically low ng/mL to pg/mL range. | - | 80-110% (for related PAHs) | < 10-15% (for related PAHs) | Suitable for both parent compound (after reduction) and its fluorescent metabolites; non-destructive. | Requires pre- or post-column derivatization for non-fluorescent analytes; potential for matrix interference. |
| ³²P-Postlabeling Assay | 6-Nitrochrysene-DNA Adducts | 1 adduct in 10⁹-10¹⁰ nucleotides[2][3][4] | - | - | - | Extremely high sensitivity for detecting DNA damage. | Does not measure the parent compound; relies on radioactivity; complex procedure. |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and cross-validation of these analytical techniques. The following sections provide an overview of the key steps involved in each method for the analysis of 6-nitrochrysene.
Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry (GC-NICI-MS)
This technique is a highly sensitive method for the detection of electrophilic compounds like 6-nitrochrysene.
Sample Preparation:
-
Extraction: Samples (e.g., particulate matter from air filters, biological tissues) are typically extracted using a solvent such as dichloromethane via sonication or pressurized fluid extraction.
-
Cleanup: The extract is concentrated and may be subjected to a cleanup procedure, such as solid-phase extraction (SPE) using silica or alumina cartridges, to remove interfering substances.
GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Multimode inlet operated in splitless mode.
-
Oven Temperature Program: Initial temperature of 40°C, ramped to 320°C.
-
Mass Spectrometer: Agilent 5977 Series MSD or equivalent.
-
Ionization Mode: Negative Ion Chemical Ionization (NICI).
-
Reagent Gas: Methane or isobutane.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for 6-nitrochrysene (e.g., m/z 273).
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a versatile technique that can be adapted to measure both the parent 6-nitrochrysene (after chemical reduction to the highly fluorescent 6-aminochrysene) and its fluorescent metabolites.
Sample Preparation:
-
Extraction: Similar to GC-MS, samples are extracted with an appropriate solvent.
-
Cleanup: The extract is purified using SPE.
-
(For parent compound analysis) Reduction: The cleaned extract is subjected to a reduction reaction, for example, using a platinum-on-alumina (Pt-Al₂O₃) catalyst, to convert 6-nitrochrysene to 6-aminochrysene.
HPLC Analysis:
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse PAH, 4.6 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 0.8 mL/min.
-
Fluorescence Detector: Set to appropriate excitation and emission wavelengths for 6-aminochrysene or the target metabolites.
³²P-Postlabeling Assay for DNA Adducts
This ultrasensitive method is used to quantify the DNA adducts formed from the metabolic activation of 6-nitrochrysene, providing a measure of genotoxicity.
Methodology:
-
DNA Isolation: DNA is extracted from tissues or cells exposed to 6-nitrochrysene.
-
Enzymatic Digestion: The DNA is digested to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The 6-nitrochrysene-DNA adducts are enriched, for example, by butanol extraction or nuclease P1 digestion which removes normal nucleotides.
-
³²P-Labeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC) or HPLC.
-
Quantification: The amount of adduct is determined by scintillation counting or phosphorimaging of the separated radioactive spots.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of different analytical techniques for 6-nitrochrysene analysis.
Caption: A workflow for cross-validating 6-nitrochrysene results.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
6-Nitrochrysene, like many PAHs, is known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in the metabolism of xenobiotics and in carcinogenesis.
Caption: 6-Nitrochrysene activation of the AhR signaling pathway.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling 6-Nitrochrysene-D11
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 6-Nitrochrysene-D11 must adhere to stringent safety protocols due to its classification as a potential carcinogen. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
This compound, a deuterated form of 6-Nitrochrysene, is a polycyclic aromatic hydrocarbon (PAH) derivative. While specific toxicological data for the deuterated compound is limited, the non-deuterated form is recognized as a carcinogen. Therefore, all handling procedures must be conducted with the utmost caution, treating the compound as a significant health hazard.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to personal protection and engineering controls is mandatory to minimize exposure risk. All operations involving this compound must be performed in a designated area, clearly marked with warning signs indicating the presence of a carcinogen.
| Equipment/Control | Specification | Purpose |
| Ventilation | Certified Chemical Fume Hood or Glove Box | To prevent inhalation of airborne particles. All manipulations of the solid compound or solutions must be performed within this controlled environment.[1][2] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. | To protect eyes from dust particles and splashes. |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated or torn.[3] |
| Body Protection | Fully fastened, long-sleeved lab coat. | To protect skin and clothing from contamination. Lab coats should not be worn outside the designated laboratory area.[4] |
| Respiratory Protection | NIOSH-approved respirator | Required if there is a potential for aerosol generation outside of a fume hood. |
| Emergency Equipment | Accessible safety shower and eyewash station. | For immediate decontamination in case of accidental exposure.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is critical for the safe handling of this compound.
1. Preparation and Weighing:
-
Before handling, ensure the designated area is clean and uncluttered.
-
All necessary equipment, including PPE, should be readily available.
-
Weighing of the solid compound must be conducted inside a chemical fume hood on a disposable weighing paper or in a tared, sealed container to prevent contamination of the balance.
2. Dissolution and Use in Experiments:
-
All transfers and dilutions must be performed within the fume hood.
-
Use mechanical pipetting aids; mouth pipetting is strictly prohibited.
-
Keep containers with this compound sealed when not in use.
3. Post-Handling Decontamination:
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Remove PPE in the designated area, starting with the outer gloves, and dispose of them appropriately.
-
Thoroughly wash hands and forearms with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including contaminated gloves, wipes, and weighing papers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
All waste must be disposed of in accordance with institutional and local environmental, health, and safety regulations.
Experimental Workflow for Handling this compound
Caption: This diagram outlines the sequential workflow for safely handling this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
